Micropeptin 478A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H62ClN9O15S |
|---|---|
Molekulargewicht |
976.5 g/mol |
IUPAC-Name |
[(2S)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28-,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
XQAUOXBHKXOGBQ-AAVMTOFVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Characterization of Micropeptin 478A: A Potent Plasmin Inhibitor from Microcystis aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Micropeptin 478A, a chlorinated cyclic depsipeptide, stands as a significant discovery in the field of natural product chemistry and pharmacology. Isolated from the freshwater cyanobacterium Microcystis aeruginosa (NIES-478), this potent serine protease inhibitor has demonstrated significant activity against plasmin, a key enzyme in the fibrinolytic system. This technical guide provides an in-depth overview of the discovery, source organism, and biochemical properties of this compound. It details the experimental protocols for its isolation, purification, and structural elucidation, and presents its known biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of cyanobacterial metabolites.
Introduction
Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis. They are a prolific source of structurally diverse and biologically active secondary metabolites, many of which have been investigated for their potential as therapeutic agents.[1][2][3] Among these, the micropeptins are a class of cyclic depsipeptides known for their potent inhibitory effects on various proteases.[4] this compound, distinguished by the presence of a chlorine atom, was discovered during a screening program for protease inhibitors from microalgae.[5] Its potent and specific inhibition of plasmin suggests its potential as a lead compound for the development of novel antifibrinolytic and anti-inflammatory drugs.[5][6]
Discovery and Source Organism
This compound was first isolated from a cultured strain of the freshwater cyanobacterium Microcystis aeruginosa (NIES-478).[5][7] M. aeruginosa is a species of freshwater cyanobacteria that can form harmful algal blooms and is known to produce a variety of bioactive peptides, including the hepatotoxic microcystins and the protease-inhibiting micropeptins.[1][2] The discovery of this compound was the result of a targeted screening effort to identify novel plasmin inhibitors from cyanobacterial sources.[5]
Physicochemical and Biochemical Properties
This compound is a cyclic depsipeptide with a complex chemical structure. Its key physicochemical and biochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H61N9O15SCl | [5][8] |
| Molecular Weight | 976.5040 Da | [8] |
| Accurate Mass | 975.3775 Da | [8] |
| Biological Activity | Potent Plasmin Inhibitor | [5][7] |
| IC50 (Plasmin) | 0.1 µg/mL | [5][7] |
Table 1: Physicochemical and Biochemical Properties of this compound. This table summarizes the key quantitative data for this compound.
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, purification, and structural elucidation of this compound, based on the methodologies reported for its discovery and for similar cyanobacterial peptides.
Cultivation of Microcystis aeruginosa (NIES-478)
A pure culture of Microcystis aeruginosa (NIES-478) is cultivated in an appropriate growth medium, such as MA medium, under controlled conditions of light and temperature to achieve sufficient biomass for extraction.
Extraction and Preliminary Fractionation
-
Harvesting and Lyophilization: The cyanobacterial cells are harvested by centrifugation or filtration and then freeze-dried to remove water.
-
Extraction: The lyophilized biomass (e.g., 27.6 g) is extracted with 80% aqueous methanol (B129727).[5]
-
Solvent Partitioning: The methanol extract is concentrated and then partitioned between water and diethyl ether to remove nonpolar compounds. The aqueous layer, which contains the micropeptins, is then further extracted with n-butanol.[5]
Purification
-
ODS Flash Column Chromatography: The n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing the target compound are further purified by reversed-phase HPLC using a C18 column. A common mobile phase consists of a gradient of aqueous acetonitrile (B52724) containing 0.05% trifluoroacetic acid (TFA).[5]
Structure Elucidation
-
Mass Spectrometry: The molecular formula of the purified compound is determined using high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The planar structure and stereochemistry are elucidated using a combination of 2D NMR techniques, including COSY, TOCSY, NOESY, HMQC, and HMBC experiments.[5]
-
Chemical Degradation and Chiral Analysis: The absolute stereochemistry of the amino acid residues is determined by chemical degradation followed by chiral GC analysis of the derivatized amino acids.[7]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of plasmin, a serine protease that plays a crucial role in fibrinolysis, the process of breaking down blood clots.[5][7] The inhibition of plasmin by this compound suggests its potential application in conditions where excessive fibrinolysis is a concern.
Signaling Pathway
While the direct molecular interaction of this compound is with the active site of plasmin, this inhibition has downstream effects on the plasminogen activation signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Figure 1: Plasminogen Activation Pathway and Inhibition by this compound. This diagram illustrates the activation of plasminogen to plasmin and the subsequent degradation of fibrin. This compound directly inhibits the activity of plasmin.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is a multi-step process that combines biological and chemical techniques.
Figure 2: General Experimental Workflow. This diagram outlines the key steps involved in the isolation, characterization, and bioactivity assessment of this compound.
Conclusion
This compound represents a compelling example of the rich chemical diversity and therapeutic potential of cyanobacterial natural products. Its potent and specific inhibition of plasmin warrants further investigation for its potential use in the treatment of diseases characterized by excessive fibrinolysis. The detailed methodologies and data presented in this guide provide a solid foundation for future research and development efforts focused on this promising molecule and its analogs. Further studies are needed to fully elucidate its mechanism of action in more complex biological systems and to explore its potential for clinical applications.
References
- 1. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The plasmin–antiplasmin system: structural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Isolating Micropeptin 478A: A Technical Guide for Researchers
An In-depth Whitepaper on the Isolation of Micropeptin 478A from Microcystis aeruginosa
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a bioactive cyclic depsipeptide produced by the cyanobacterium Microcystis aeruginosa. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.
Micropeptins, a class of cyanobacterial secondary metabolites, have garnered significant interest due to their diverse biological activities, including protease inhibition.[1] this compound, specifically isolated from Microcystis aeruginosa strain NIES-478, has been identified as a potent inhibitor of plasmin, a key enzyme in the fibrinolytic system, suggesting its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases.[2]
This guide outlines a detailed, multi-step protocol for the isolation of this compound, drawing from established methods for the purification of cyanobacterial peptides. The workflow encompasses extraction, preliminary fractionation, and high-resolution chromatographic separation.
I. Experimental Protocols
The isolation of this compound is a multi-stage process that begins with the cultivation and harvesting of Microcystis aeruginosa and culminates in the purification of the target compound through advanced chromatographic techniques.
Cultivation and Biomass Harvesting
Microcystis aeruginosa (e.g., strain NIES-478) is cultivated in an appropriate medium (e.g., MA medium) under controlled conditions of light and temperature to achieve sufficient biomass. The cells are then harvested by centrifugation or filtration and lyophilized to yield a dry cell mass.
Extraction of Crude Peptides
The initial extraction aims to liberate the intracellular peptides from the cyanobacterial cells.
-
Protocol:
-
The freeze-dried biomass of Microcystis aeruginosa is extracted with an 80% aqueous methanol (B129727) solution.[2] This solvent system is effective in disrupting cell membranes and solubilizing a broad range of secondary metabolites, including micropeptins.
-
The resulting suspension is typically stirred or sonicated to ensure thorough extraction.
-
The mixture is then centrifuged or filtered to separate the cell debris from the crude extract.
-
The supernatant, containing the dissolved peptides, is collected and concentrated under reduced pressure to remove the methanol.
-
Liquid-Liquid Partitioning
To remove non-polar and highly polar impurities, a series of liquid-liquid partitioning steps are employed.
-
Protocol:
-
The concentrated aqueous extract is first partitioned against diethyl ether to remove lipids and other non-polar compounds.[2] The aqueous layer is retained.
-
Subsequently, the aqueous layer is extracted with n-butanol.[2] Micropeptins and other cyclic peptides will preferentially partition into the n-butanol phase, separating them from more polar substances remaining in the aqueous layer.
-
The n-butanol fraction is collected and evaporated to dryness.
-
Solid-Phase Extraction (SPE) / ODS Flash Chromatography
A preliminary chromatographic step is used for further sample clean-up and fractionation. Octadecyl-silylated (ODS) silica (B1680970) gel is a common stationary phase for this purpose.
-
Protocol:
-
The dried n-butanol extract is redissolved in a suitable solvent (e.g., methanol) and applied to an ODS flash chromatography column.
-
The column is eluted with a stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water.
-
Fractions are collected and monitored for the presence of the target compound, often by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).
-
Fractions containing the compound of interest are pooled and concentrated.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification of this compound is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which offers high resolution for separating structurally similar peptides.
-
Protocol:
-
The enriched fraction from the previous step is subjected to semi-preparative or preparative RP-HPLC.
-
A C18 column is typically used for the separation of micropeptins.[3][4][5]
-
Elution is performed using a gradient of acetonitrile (B52724) in water, often with an acidic modifier such as 0.05% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape and resolution.[2][3]
-
The effluent is monitored by a UV detector, typically at a wavelength of 238 nm, which is characteristic for the detection of peptide bonds.[6]
-
Fractions corresponding to the peak of this compound are collected, and the purity is assessed by analytical HPLC.
-
The purified fraction is then lyophilized to obtain the pure compound.
-
II. Data Presentation
The following tables summarize the key quantitative data associated with the characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C40H61N9O15SCl | [2] |
| Molecular Weight (as [M+H]+) | 976/978 | [2] |
| High-Resolution FABMS | Observed: 976.3705, Calculated: 976.3718 (for C40H62N9O15SCl) | [2] |
Table 1: Physicochemical Properties of this compound
| Amino Acid | Molar Ratio |
| Threonine (Thr) | 1 |
| Arginine (Arg) | 1 |
| Isoleucine (Ile) | 2 |
Table 2: Amino Acid Composition of this compound (from acid hydrolysate) [2]
III. Visualization of the Isolation Workflow
The following diagram illustrates the sequential steps involved in the isolation of this compound from Microcystis aeruginosa.
Caption: Workflow for the isolation of this compound.
IV. Concluding Remarks
The isolation of this compound from Microcystis aeruginosa requires a systematic approach involving efficient extraction and multi-step chromatographic purification. The protocols outlined in this guide provide a robust framework for obtaining this bioactive peptide in a pure form, suitable for further chemical and biological investigations. The potent plasmin inhibitory activity of this compound underscores the importance of continued research into cyanobacterial secondary metabolites as a source of novel drug leads.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Toxic peptides from freshwater cyanobacteria (blue-green algae). I. Isolation, purification and characterization of peptides from Microcystis aeruginosa and Anabaena flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and purification of toxic peptides from cyanobacteria by reversed phase HPLC [chromaappdb.mn-net.com]
An In-depth Technical Guide to the Chemical Structure of Micropeptin 478-A
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478-A is a potent plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa (NIES-478).[1] As a member of the micropeptin class of cyclic depsipeptides, it exhibits significant biological activity that makes it a compound of interest for therapeutic research, particularly in the context of cardiovascular diseases where plasmin activity is a key factor.[1] This technical guide provides a detailed examination of the chemical structure of Micropeptin 478-A, including its physicochemical properties, the experimental methodologies employed for its characterization, and its known biological functions.
Chemical Structure and Physicochemical Properties
Micropeptin 478-A is a complex cyclic depsipeptide. Its structure was elucidated through a combination of mass spectrometry and extensive 2D NMR spectroscopy.[1] The core structure is characterized by a cyclic arrangement of amino acids and other unique organic moieties.
The molecular formula of Micropeptin 478-A has been established as C40H61N9O15SCl.[1] It contains several distinct chemical units, including the amino acids Threonine (Thr), Arginine (Arg), and two moles of Isoleucine (Ile).[1] A key feature of its structure is the presence of 3-amino-6-hydroxy-2-piperidone (Ahp), which forms a hemiaminal structure.[1] Additionally, it incorporates 3-chloro N-MeTyr and a glyceric acid 3-O-sulfate moiety.[1]
Quantitative Data Summary
A summary of the key quantitative data for Micropeptin 478-A is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C40H61N9O15SCl | [1] |
| Molecular Weight (Exact Isotopic Mass) | 975.37746 u | [2] |
| Pseudomolecular Ion (FABMS, [M+H]+) | m/z 976/978 | [1] |
| Desulfated Ion (FABMS, [M-SO3+H]+) | m/z 896/898 | [1] |
| Heavy Atom Count | 66 | [2] |
| Aromatic Ring Count | 1 | [2] |
| Rotatable Bond Count | 15 | [2] |
| Minimal Number of Rings | 3 | [2] |
| Plasmin Inhibition (IC50) | 0.1 µg/mL | [1] |
Experimental Protocols
The isolation and structural elucidation of Micropeptin 478-A involved a series of meticulous experimental procedures. The following sections detail the methodologies cited in the primary literature.
Isolation of Micropeptin 478-A
-
Extraction: Freeze-dried cells of Microcystis aeruginosa (27.6 g) were extracted with 80% methanol (B129727).[1]
-
Solvent Partitioning: The aqueous methanol extract was partitioned between water and diethyl ether. The aqueous layer, which showed potent plasmin inhibitory activity, was then further extracted with n-butanol.[1]
-
Initial Chromatography: The n-butanol extract was subjected to ODS (octadecylsilane) flash column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the flash chromatography were purified by reversed-phase HPLC using a gradient of aqueous acetonitrile (B52724) containing 0.05% trifluoroacetic acid (TFA) to yield pure Micropeptin 478-A as a colorless amorphous powder.[1]
Structural Elucidation
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFABMS) were used to determine the molecular weight and elemental composition. The presence of a chlorine atom was indicated by the characteristic isotopic pattern of the pseudomolecular ions at m/z 976/978 ([M+H]+). A desulfated fragment was also observed.[1]
-
Amino Acid Analysis: The hydrolysate of Micropeptin 478-A was analyzed to identify the constituent amino acids, revealing the presence of Threonine, Arginine, and two moles of Isoleucine.[1]
-
2D NMR Spectroscopy: A comprehensive suite of 2D NMR experiments was conducted to determine the connectivity and stereochemistry of the molecule. These included:[1]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) or TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting the different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning stereochemistry.
-
Plasmin Inhibition Assay
While a detailed protocol for the plasmin inhibition assay for Micropeptin 478-A is not provided in the initial search results, a general procedure for such an assay would typically involve:
-
Reagents: Human plasmin, a chromogenic plasmin substrate (e.g., S-2251), and a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. A solution of human plasmin is pre-incubated with varying concentrations of Micropeptin 478-A for a defined period at a specific temperature (e.g., 37°C). b. The chromogenic substrate is added to initiate the reaction. c. The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. d. The percentage of inhibition is calculated relative to a control without the inhibitor. e. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the logical flow of the experimental procedures used to isolate and elucidate the structure of Micropeptin 478-A.
References
Micropeptin 478A: A Potent Plasmin Inhibitor from Microcystis aeruginosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Micropeptin 478A is a cyclic depsipeptide of cyanobacterial origin that has garnered significant interest due to its potent and specific inhibitory activity against plasmin, a key enzyme in the fibrinolytic system. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, biological activity, and the methodologies employed for its isolation and characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Molecular Characteristics
This compound was first isolated from the cyanobacterium Microcystis aeruginosa (NIES-478)[1]. Its structure was elucidated through a combination of 2D NMR spectroscopy and chemical degradation techniques[1].
Molecular Formula and Weight
The molecular and physicochemical properties of this compound are summarized in the table below. There is a minor discrepancy in the literature regarding the number of hydrogen atoms in the molecular formula. More recent database entries suggest a formula of C40H62ClN9O15S.
| Parameter | Value | Reference |
| Molecular Formula | C40H62ClN9O15S | [2][3] |
| Alternatively C40H61N9O15SCl | [1] | |
| Exact Isotopic Mass | 975.37746 u | [2] |
| Molecular Weight | 976.494 Da | [3] |
| Pseudomolecular Ion | [M + H]+ at m/z 976/978 | [1] |
Structural Features
This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester linkage in the peptide ring. Key structural features include:
-
Amino Acid Composition : The peptide is composed of threonine, arginine, and two residues of isoleucine[1].
-
Unique Residue : It contains the non-standard amino acid 3-amino-6-hydroxy-2-piperidone (Ahp)[1].
-
Chlorination : The structure includes a chlorine atom, which is reflected in the isotopic pattern observed in mass spectrometry[1].
Biological Activity
This compound exhibits highly specific inhibitory activity against plasmin.
| Target Enzyme | IC50 | Specificity | Reference |
| Plasmin | 0.1 µg/mL | Did not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL. | [1] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and characterization of this compound, based on methodologies reported for similar cyanobacterial peptides.
Isolation of this compound
-
Extraction : Freeze-dried biomass of Microcystis aeruginosa is extracted with 80% methanol.
-
Liquid-Liquid Partitioning : The crude extract is partitioned between diethyl ether and water. The aqueous layer, which contains the target compound, is then further extracted with n-butanol.
-
Chromatography : The n-butanol fraction is subjected to ODS (octadecylsilane) flash column chromatography.
-
HPLC Purification : Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-FABMS or HRESIMS) is used to determine the elemental composition and exact molecular weight. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Amino Acid Analysis : Acid hydrolysis of the peptide followed by amino acid analysis is performed to identify the constituent amino acids.
Plasmin Inhibition Assay
The inhibitory activity of this compound against plasmin is typically evaluated using a chromogenic substrate assay.
-
Reaction Mixture : The assay is performed in a buffer solution containing purified plasmin and a specific chromogenic substrate for the enzyme.
-
Inhibitor Addition : Varying concentrations of this compound are pre-incubated with plasmin.
-
Substrate Addition : The reaction is initiated by the addition of the chromogenic substrate.
-
Measurement : The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
IC50 Determination : The concentration of this compound that causes 50% inhibition of plasmin activity (IC50) is calculated from the dose-response curve.
Mechanism of Action: Inhibition of the Plasmin Signaling Pathway
Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots. It is also involved in other physiological and pathological processes, including tissue remodeling, inflammation, and tumor invasion. This compound exerts its biological effect by directly inhibiting the enzymatic activity of plasmin.
The diagram above illustrates that plasminogen is converted to its active form, plasmin, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then acts on its substrates, primarily fibrin, leading to clot dissolution. It can also activate cell surface receptors like protease-activated receptors (PARs), initiating intracellular signaling cascades. This compound directly inhibits the proteolytic activity of plasmin, thereby blocking these downstream effects.
Conclusion
This compound is a potent and selective inhibitor of plasmin with potential therapeutic applications in conditions characterized by excessive fibrinolysis or plasmin activity. The detailed information on its molecular characteristics, biological activity, and experimental protocols provided in this guide serves as a foundational resource for further research and development of this promising natural product.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 3. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Micropeptin 478A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has been identified as a potent inhibitor of plasmin, a key serine protease in the fibrinolytic system. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory effects, experimental protocols for its isolation and activity assessment, and its place within the broader context of the coagulation cascade. The information presented herein is intended to support further research and development of this and related compounds as potential therapeutic agents.
Introduction
Cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the micropeptins represent a class of cyclic depsipeptides known for their protease inhibitory activities.[1][2] this compound, isolated from Microcystis aeruginosa (strain NIES-478), has been specifically characterized as a potent inhibitor of plasmin.[3][4] Plasmin plays a crucial role in the dissolution of fibrin (B1330869) clots, and its inhibitors are of significant interest for their potential applications in managing bleeding disorders and other conditions related to the coagulation cascade.[3][4] This document details the known biological activity of this compound, providing quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data: Protease Inhibition
The primary biological activity of this compound is the inhibition of plasmin. The following table summarizes the available quantitative data for this compound and a related compound, Micropeptin 478B, also isolated from M. aeruginosa. For comparative purposes, inhibitory concentrations of other micropeptins against various serine proteases are also included.
| Compound | Target Protease | IC50 (µg/mL) | IC50 (µM) | Source Organism | Reference |
| This compound | Plasmin | 0.1 | ~0.1 | Microcystis aeruginosa (NIES-478) | [3][4] |
| Micropeptin 478B | Plasmin | 0.4 | ~0.41 | Microcystis aeruginosa (NIES-478) | [3][4] |
| Micropeptin TR1058 | Chymotrypsin | - | 6.78 | Microcystis sp. | [2] |
| Aeruginosin TR642 | Trypsin | - | 3.8 | Microcystis sp. | [2] |
| Aeruginosin TR642 | Thrombin | - | 0.85 | Microcystis sp. | [2] |
Note: Molar concentrations are estimated based on the molecular weight of this compound (976.49 g/mol ) and related compounds where available.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described in the original publication by Ishida et al. (1997).[3]
-
Extraction: Freeze-dried cells of Microcystis aeruginosa (NIES-478) are extracted with 80% methanol (B129727).
-
Solvent Partitioning: The methanol extract is partitioned between water and diethyl ether. The aqueous layer, containing the inhibitory activity, is retained.
-
Further Extraction: The aqueous layer is then extracted with n-butanol.
-
Column Chromatography: The n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the ODS column are further purified by reversed-phase HPLC using an aqueous acetonitrile (B52724) solvent system containing 0.05% trifluoroacetic acid (TFA) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of the following techniques[3]:
-
Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FABMS) and high-resolution FABMS (HRFABMS) were used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HOHAHA, HMBC, and NOESY) NMR experiments were conducted to elucidate the peptide sequence and the structure of the constituent amino and hydroxy acids.
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by amino acid analysis is performed to identify the standard amino acid components.
-
Chiral Analysis: The stereochemistry of the constituent amino acids is determined by derivatization (e.g., with Marfey's reagent) followed by HPLC analysis.
Plasmin Inhibition Assay (Fluorometric Method)
While the original publication does not provide a detailed protocol for the plasmin inhibition assay, the following is a representative fluorometric method that can be employed to screen for plasmin inhibitors like this compound. This protocol is adapted from commercially available plasmin inhibitor screening kits.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of human plasmin in an appropriate assay buffer.
-
Prepare a working solution of a fluorogenic plasmin substrate (e.g., a synthetic AMC-based peptide) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add various concentrations of this compound (the inhibitor) to the sample wells.
-
Add a known plasmin inhibitor as a positive control and solvent as a negative (enzyme) control.
-
Add the plasmin solution to all wells except for a substrate control well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic plasmin substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation/emission wavelength pair suitable for the fluorophore (e.g., Ex/Em = 360/450 nm for AMC) in a kinetic mode for 10-20 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percentage of plasmin inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Role of Plasmin in the Fibrinolytic Pathway
This compound directly inhibits plasmin, a central enzyme in the fibrinolytic pathway, which is responsible for the breakdown of fibrin clots. The following diagram illustrates the position of plasmin in this cascade and the inhibitory action of this compound.
Caption: The Fibrinolytic Pathway and the inhibitory action of this compound on plasmin.
Experimental Workflow for Isolation and Characterization
The following diagram outlines the general workflow for the isolation and characterization of this compound from its cyanobacterial source.
References
Micropeptin 478A: A Potent and Selective Plasmin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), has emerged as a potent and selective inhibitor of plasmin, a key serine protease in the fibrinolytic system. This technical guide provides a comprehensive overview of this compound, including its discovery, biochemical properties, and mechanism of action as a plasmin inhibitor. Detailed experimental protocols for assessing its inhibitory activity and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts in the fields of hemostasis, thrombosis, and inflammation.
Introduction
Plasmin is a serine protease that plays a crucial role in the dissolution of fibrin (B1330869) blood clots, a process known as fibrinolysis.[1][2] While essential for maintaining blood vessel patency, excessive plasmin activity can lead to pathological bleeding. Conversely, insufficient plasmin activity can contribute to the formation of life-threatening thrombi. As such, inhibitors of plasmin are of significant interest as potential therapeutic agents for managing various hemostatic disorders.
Natural products have historically been a rich source of novel enzyme inhibitors. Cyanobacteria, in particular, produce a diverse array of bioactive secondary metabolites, including cyclic peptides with potent protease inhibitory activities.[1] this compound belongs to this class of compounds and has been identified as a highly effective inhibitor of plasmin.[1]
This guide aims to consolidate the current knowledge on this compound as a plasmin inhibitor, providing researchers and drug development professionals with the necessary technical information to advance its study and potential therapeutic applications.
Discovery and Physicochemical Properties
This compound was first isolated from the cultured cyanobacterium Microcystis aeruginosa strain NIES-478.[1] It is a cyclic depsipeptide, a class of peptides characterized by the presence of at least one ester bond in the ring structure in addition to amide bonds. The molecular formula of this compound has been established, and its structure elucidated through spectroscopic techniques.
Quantitative Inhibitory Activity
This compound exhibits potent and selective inhibitory activity against plasmin. The following table summarizes the key quantitative data available for this compound and its related compound, Micropeptin 478B.
| Compound | Target Enzyme | IC50 (µg/mL) | Other Proteases Tested (at 10.0 µg/mL) |
| This compound | Plasmin | 0.1 | No inhibition of trypsin, thrombin, papain, chymotrypsin, and elastase.[1] |
| Micropeptin 478B | Plasmin | 0.4 | Not specified, but implied to be similar to 478A. |
Table 1: Plasmin Inhibitory Activity of this compound and 478B
Mechanism of Action
While the precise kinetic mechanism of plasmin inhibition by this compound has not been definitively elucidated in the available literature, cyclic peptides often act as competitive or non-competitive inhibitors of their target proteases by binding to the active site or allosteric sites, respectively. The high potency and selectivity of this compound suggest a specific interaction with plasmin.
General studies on micropeptins suggest that the amino acid composition and configuration within the cyclic structure are critical for their inhibitory specificity and potency against serine proteases.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a plasmin inhibitor.
Isolation of this compound
The following is a representative workflow for the isolation of this compound from Microcystis aeruginosa.
References
The Core Mechanism of Action of Micropeptin 478A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Micropeptin 478A, a cyclic depsipeptide of cyanobacterial origin. This document outlines its primary molecular target, inhibitory activity, and the potential downstream consequences of its action on key physiological and pathological signaling pathways. Detailed experimental methodologies and quantitative data are presented to support further research and development.
Core Mechanism: Potent and Selective Plasmin Inhibition
This compound functions as a potent and selective inhibitor of plasmin, a serine protease with a critical role in fibrinolysis and extracellular matrix remodeling.[1] The inhibitory action of this compound is the cornerstone of its biological activity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against plasmin has been quantitatively determined, highlighting its specificity. The half-maximal inhibitory concentration (IC50) value provides a standardized measure of its efficacy.
| Compound | Target Enzyme | IC50 | Selectivity Profile (No inhibition up to 10.0 µg/mL) | Reference |
| This compound | Plasmin | 0.1 µg/mL | Trypsin, Thrombin, Papain, Chymotrypsin, Elastase | [1] |
Experimental Protocols
The following section details a representative experimental protocol for determining the plasmin inhibitory activity of this compound, based on established chromogenic assay methodologies.
In Vitro Plasmin Inhibition Assay (Chromogenic)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of plasmin using a synthetic chromogenic substrate.
Objective: To determine the IC50 value of this compound against human plasmin.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer (for control wells)
-
A fixed volume of the this compound dilution series.
-
-
Add a fixed volume of the human plasmin solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add a fixed volume of the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Continue to take kinetic readings at regular intervals or take a final endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of plasmin inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
References
A Technical Guide to Cyanobacterial Micropeptins: From Structure to Bioactivity and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the micropeptins represent a significant class of cyclic depsipeptides that have garnered considerable interest in the scientific community. Characterized by their unique structural features, including the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), micropeptins exhibit a range of biological activities, most notably the inhibition of various proteases. This technical guide provides a comprehensive overview of the current knowledge on cyanobacterial micropeptins, with a focus on their structural diversity, biological activities, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Structures and Variants of Micropeptins
Micropeptins are a large and ever-expanding family of cyclic depsipeptides, with numerous variants identified from different cyanobacterial species, primarily within the genus Microcystis.[1] Their general structure consists of a cyclic core of amino acid residues, an exocyclic peptide chain, and often a fatty acid moiety. The nomenclature can be complex, with overlapping terms such as cyanopeptolins, aeruginopeptins, and anabaenopeptilides often used to describe structurally related compounds.[2]
The core cyclic structure is a defining feature of micropeptins. A key component of this ring is the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[2] Variations in the amino acid composition of both the cyclic and exocyclic parts of the molecule give rise to the vast diversity of micropeptin congeners.
Below is a table summarizing a selection of representative micropeptin variants, their producing organisms, and key structural features.
| Micropeptin Variant | Producing Organism | Molecular Formula | Key Structural Features | Reference |
| Micropeptin 996 | Microcystis aeruginosa | C52H68N8O12 | Contains homotyrosine | [2] |
| Micropeptin 982 (l-allo-Thr) | Microcystis aeruginosa | C51H66N8O12 | Contains l-allo-threonine | [3] |
| Micropeptin 982 (l-Ser) | Microcystis aeruginosa | C51H66N8O12 | Contains l-serine (B559523) instead of threonine in the ester linkage | [3] |
| Micropeptin 996 (d-Gln) | Microcystis aeruginosa | C52H68N8O12 | Contains d-glutamine | [3] |
| Micropeptin 1106 | Microcystis aeruginosa | Not specified | [1] | |
| Micropeptin 1120 | Microcystis aeruginosa | Not specified | [1] |
Biological Activities of Micropeptins
The primary biological activity associated with micropeptins is the inhibition of serine proteases, such as trypsin and chymotrypsin.[4] This inhibitory activity is often potent and selective, with the specificity being influenced by the amino acid sequence of the micropeptin variant.[4] In addition to protease inhibition, some micropeptins have demonstrated other significant biological effects, including anti-inflammatory properties.[5]
The table below presents quantitative data on the enzyme inhibitory and other biological activities of selected micropeptins.
| Micropeptin Variant | Target Enzyme/Activity | IC50 / Activity Metric | Reference |
| Micropeptin 996 | Chymotrypsin | 0.64 µM | [6] |
| Micropeptin 982 (l-allo-Thr) | Neutrophil Elastase | 0.12 ± 0.002 µM | [3] |
| Micropeptin 996 | Neutrophil Elastase | 0.83 ± 0.02 µM | [3] |
| Micropeptin 996 (d-Gln) | Neutrophil Elastase | 0.84 ± 0.12 µM | [3] |
| Arginine-containing Cyanopeptolins | Trypsin | 0.24–0.26 µM | [4] |
| Arginine-containing Cyanopeptolins | Chymotrypsin | 3.1–3.8 µM | [4] |
| Tyrosine-containing Cyanopeptolins | Chymotrypsin | 0.26 µM | [4] |
| Micropeptins 982, 957, and 996 | Reduction of Nitric Oxide Species (in BV-2 microglial cells) | ~50% reduction at 1-10 µM | [5] |
Experimental Protocols
Culturing of Microcystis aeruginosa for Micropeptin Production
Microcystis aeruginosa is a commonly used cyanobacterium for the production of micropeptins. The following protocol provides a general guideline for its cultivation.
Culture Medium: BG-11 medium is a standard choice for growing Microcystis aeruginosa.[7][8]
Culture Conditions:
-
Inoculation: Inoculate sterile BG-11 medium with a starter culture of Microcystis aeruginosa (e.g., strain CPCC 300 or UTEX LB 2385).[7][9]
-
Incubation: Maintain the cultures at a constant temperature of 21 ± 1 °C.[7]
-
Illumination: Provide cool-white fluorescent light at an intensity of approximately 600 ± 15 lx with a photoperiod of 16:8 hours (light:dark).[7]
-
Aeration: For larger scale cultures, gentle aeration can be provided to ensure adequate gas exchange.[10]
-
Growth Monitoring: Monitor the culture growth by measuring cell density or optical density. Cultures are typically grown for at least a month to reach a suitable density for harvesting.[7]
Extraction and Purification of Micropeptins
The following is a general workflow for the extraction and purification of micropeptins from cyanobacterial biomass.
Workflow for Micropeptin Extraction and Purification
Caption: Workflow for the extraction and purification of micropeptins.
Detailed Steps:
-
Harvesting and Extraction:
-
Purification:
-
Solid-Phase Extraction (SPE): Pass the crude methanol extract through a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute the micropeptins with a suitable solvent mixture (e.g., methanol/water).[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the SPE eluate using preparative or semi-preparative RP-HPLC. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with the addition of a modifier like formic acid.[6][11]
-
Fraction Collection and Analysis: Collect the fractions corresponding to the peaks of interest and analyze them using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation and purity assessment.[2][6]
-
Trypsin and Chymotrypsin Inhibition Assays
The following protocol outlines a colorimetric assay to determine the inhibitory activity of micropeptins against trypsin and chymotrypsin.
Materials:
-
Trypsin or Chymotrypsin solution
-
Substrate: N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin or N-Succinyl-Gly-Gly-p-nitroanilide for chymotrypsin.[4]
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5).[4]
-
Micropeptin solution (dissolved in a suitable solvent like DMSO or methanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and micropeptin inhibitor in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Buffer
-
Micropeptin solution at various concentrations (test wells) or solvent control (control wells)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.[4]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for Enzyme Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effective Early Treatment of Microcystis Exponential Growth and Microcystin Production with Hydrogen Peroxide and Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utex.org [utex.org]
- 10. SETAC North America 43rd Annual Meeting [setac.confex.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Depsipeptides from Microcystis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcystis, a genus of freshwater cyanobacteria, is well-known for producing a diverse array of secondary metabolites, including the hepatotoxic microcystins.[1][2] Beyond these toxins, Microcystis species synthesize a wide range of other bioactive oligopeptides, with depsipeptides being a prominent class.[2][3] Depsipeptides are cyclic or linear peptides containing at least one ester bond in addition to amide bonds, a feature that contributes to their conformational rigidity and biological activity.[4] These compounds are typically synthesized via non-ribosomal peptide synthetase (NRPS) pathways, large enzymatic complexes that assemble a variety of proteinogenic and non-proteinogenic amino acids, as well as other moieties like hydroxy acids.[1][5][6]
The biological activities of depsipeptides from Microcystis are of significant interest to researchers and drug development professionals. Many of these compounds exhibit potent and selective inhibition of various proteases, including serine proteases like trypsin, chymotrypsin (B1334515), thrombin, and elastase, as well as carboxypeptidases and protein phosphatases.[4][7][8] This inhibitory activity makes them promising candidates for the development of new therapeutic agents for a range of diseases, including those involving inflammation, cancer, and thrombosis. This guide provides a comprehensive overview of the major classes of depsipeptides from Microcystis, their biological activities with quantitative data, detailed experimental protocols for their study, and insights into their biosynthesis and potential mechanisms of action.
Major Classes of Depsipeptides from Microcystis
Microcystis produces several distinct classes of depsipeptides, each with a characteristic structural scaffold.
-
Cyanopeptolins: Also referred to as micropeptins, these are cyclic depsipeptides typically composed of a six-amino-acid ring and a side chain. A hallmark of this class is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[6][9] The ester linkage is formed between the β-hydroxy group of a threonine residue and the C-terminal amino acid of the ring.[9]
-
Micropeptins: This class is often used interchangeably with cyanopeptolins due to their structural similarities, particularly the presence of the Ahp moiety.[6] They are potent inhibitors of serine proteases.[10]
-
Anabaenopeptins: These are cyclic hexapeptides characterized by a ureido bond linking a conserved lysine (B10760008) residue within the ring to an exocyclic amino acid.[9] They are known to inhibit carboxypeptidases and protein phosphatases.[7][11]
-
Aeruginosins: These are linear depsipeptides that often contain a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety and a C-terminal arginine derivative.[9] They are potent inhibitors of serine proteases, particularly thrombin and trypsin.[12]
Quantitative Biological Activity
The following tables summarize the inhibitory activities of various depsipeptides from Microcystis and other cyanobacteria against different enzymes, presented as IC50 values (the concentration of an inhibitor where the response or binding is reduced by half).
Table 1: Inhibitory Activity of Cyanopeptolins and Micropeptins against Serine Proteases
| Compound | Target Enzyme | IC50 Value | Source Organism |
| Cyanopeptolin 963A | Chymotrypsin | 0.9 µM | Microcystis PCC 7806 |
| Micropeptin 996 | Chymotrypsin | 0.64 µM | Microcystis aeruginosa |
| Micropeptin T2 | Plasmin | 0.1 µg/mL | Not specified |
| Micropeptin HU1069 | Trypsin | 0.7 µM | Microcystis aeruginosa |
| Micropeptin HU989 | Trypsin | 5.2 µM | Microcystis aeruginosa |
| Micropeptin HU1021 | Chymotrypsin | 2.8 µM | Microcystis aeruginosa |
| Micropeptin HU1041 | Chymotrypsin | 72.0 µM | Microcystis aeruginosa |
| Cyanopeptolin 1020 | Trypsin | 670 pM | Not specified |
| Cyanopeptolin 954 | Chymotrypsin | 45 nM | Not specified |
Table 2: Inhibitory Activity of Anabaenopeptins
| Compound | Target Enzyme | IC50 Value | Source Organism |
| Anabaenopeptin I | Carboxypeptidase A | 5.2 ng/mL | Aphanizomenon flos-aquae |
| Anabaenopeptin J | Carboxypeptidase A | 7.6 ng/mL | Aphanizomenon flos-aquae |
| Anabaenopeptin B | Carboxypeptidase B | 0.2 nM | Not specified |
| Anabaenopeptin G | Carboxypeptidase A | 1.9 nM | Not specified |
Table 3: Inhibitory Activity of Aeruginosins against Serine Proteases
| Compound | Target Enzyme | IC50 Value | Source Organism |
| Aeruginoside 126A | Trypsin | 67 µg/mL | Not specified |
| Aeruginoside 126A | Thrombin | 30 µg/mL | Not specified |
| Aeruginosin 98-A | Trypsin | 0.07 µg/mL | Not specified |
| Aeruginosin 98-A | Thrombin | 2.5 µg/mL | Not specified |
| Aeruginosin 98-A | Plasmin | 2.7 µg/mL | Not specified |
Experimental Protocols
Isolation and Purification of Depsipeptides from Microcystis
This protocol provides a general workflow for the extraction and purification of depsipeptides from Microcystis biomass.
a. Extraction:
-
Lyophilize fresh or frozen Microcystis cell biomass.
-
Extract the dried biomass with a polar solvent, typically methanol (B129727) or a methanol/water mixture, at room temperature with stirring for several hours.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction of the depsipeptides.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.
b. Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of the appropriate solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dissolved crude extract onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions with different polarities.
-
Collect the fractions and evaporate the solvent.
c. High-Performance Liquid Chromatography (HPLC):
-
Dissolve the fractions obtained from SPE in a suitable solvent (e.g., methanol).
-
Purify the depsipeptides using reversed-phase HPLC (RP-HPLC) on a C18 column.[13][14]
-
Use a gradient elution system, for example, a linear gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[15]
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 238 nm).[13]
-
Collect the peaks corresponding to the depsipeptides of interest.
-
Repeat the HPLC purification with different gradient conditions or on a different type of column if necessary to achieve high purity.
-
Lyophilize the purified depsipeptides.
Structural Elucidation
a. Mass Spectrometry (MS):
-
Determine the molecular weights of the purified depsipeptides using high-resolution mass spectrometry (HRMS), such as ESI-QTOF-MS.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns provide information about the amino acid sequence and the presence of specific structural motifs.[8]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified depsipeptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To identify proton signals and their chemical environments.[16][17]
-
¹³C NMR: To identify carbon signals.[16]
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.[18]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining the sequence of amino acids and other structural connections.[4][18]
-
-
Analyze the NMR data to determine the complete structure of the depsipeptide, including the stereochemistry of the amino acids.
Protease Inhibition Assays
The following are general protocols for determining the inhibitory activity of depsipeptides against common proteases.
a. Trypsin and Chymotrypsin Inhibition Assay: [19][20]
-
Prepare a stock solution of the depsipeptide in a suitable solvent like DMSO.
-
In a 96-well microplate, add the depsipeptide solution at various concentrations to a buffer solution (e.g., Tris-HCl buffer, pH 7.5-8.2).[19][21]
-
Add the protease solution (trypsin or chymotrypsin) to each well and incubate for a specific period at a controlled temperature (e.g., 25-37°C).[19]
-
Initiate the reaction by adding a chromogenic substrate (e.g., BAPNA for trypsin, SUPHEPA for chymotrypsin).[19]
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the depsipeptide and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.[22]
b. Thrombin Inhibition Assay:
-
Follow a similar procedure as the trypsin/chymotrypsin assay, using thrombin as the enzyme and a specific chromogenic substrate for thrombin.
-
The buffer conditions may need to be optimized for thrombin activity.
c. Carboxypeptidase A (CPA) Inhibition Assay: [7][14]
-
Prepare the assay mixture in a 96-well plate containing buffer (e.g., Tris-HCl, pH 7.5), the depsipeptide inhibitor at various concentrations, and CPA.[14]
-
Pre-incubate the mixture.
-
Add the substrate (e.g., hippuryl-L-phenylalanine) to start the reaction.[14]
-
Monitor the change in absorbance at a specific wavelength (e.g., 254 nm) to determine the rate of substrate hydrolysis.[14]
-
Calculate the IC50 value as described above.
Mandatory Visualizations
Biosynthesis of Depsipeptides
Depsipeptides in Microcystis are synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). Each module is responsible for the incorporation of a specific monomer (an amino acid or a hydroxy acid) into the growing peptide chain. The biosynthesis involves a series of domains within each module: an adenylation (A) domain that selects and activates the specific monomer, a peptidyl carrier protein (PCP) or thiolation (T) domain that tethers the activated monomer, and a condensation (C) domain that catalyzes the formation of the peptide or ester bond.[1][6]
Caption: Non-Ribosomal Peptide Synthetase (NRPS) biosynthetic pathway for depsipeptides.
Experimental Workflow for Bioactive Depsipeptide Discovery
The discovery of novel bioactive depsipeptides from Microcystis follows a systematic workflow that begins with the collection of cyanobacterial biomass and culminates in the identification and characterization of pure, active compounds.
Caption: General workflow for the discovery of bioactive depsipeptides from Microcystis.
Potential Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways affected by depsipeptides from Microcystis are not yet fully elucidated, some cyanobacterial peptides are known to induce apoptosis.[12][23][24] This process may involve the activation of caspases, a family of proteases that play a central role in programmed cell death.[25][26][27] The following diagram illustrates a generalized pathway of apoptosis that could be triggered by bioactive compounds.
Caption: Generalized pathway for the induction of apoptosis by bioactive compounds.
Conclusion
Depsipeptides from Microcystis represent a rich and diverse source of bioactive natural products with significant potential for drug discovery and development. Their potent and often selective inhibition of key enzymes, particularly proteases, makes them attractive lead compounds for therapeutic applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this field. Further investigation into the specific mechanisms of action and signaling pathways of these fascinating molecules will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Characterization of the locus of genes encoding enzymes producing heptadepsipeptide micropeptin in the unicellular cyanobacterium Microcystis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Oligopeptide Diversity within a Natural Population of Microcystis spp. (Cyanobacteria) by Typing Single Colonies by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Microcystis Biosynthetic Gene Clusters in Natural Populations Suggests Temporally Dynamic Synthesis of Novel and Known Secondary Metabolites in Western Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anabaenopeptins from Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New anabaenopeptins, potent carboxypeptidase-A inhibitors from the cyanobacterium Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and purification of toxic peptides from cyanobacteria by reversed phase HPLC [chromaappdb.mn-net.com]
- 14. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. HPLC Purification of Peptides [protocols.io]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. mdpi.com [mdpi.com]
- 20. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of Microcystin-induced Cytotoxicity and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Programmed Cell Death-Like and Accompanying Release of Microcystin in Freshwater Bloom-Forming Cyanobacterium Microcystis: From Identification to Ecological Relevance [mdpi.com]
- 26. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Purification of Micropeptin 478A
Abstract
This application note provides a detailed protocol for the purification of Micropeptin 478A, a cyclic depsipeptide of interest for its potential biological activities. The methodology herein is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) techniques successfully employed for the isolation of various micropeptins and other cyanobacterial peptides. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products. The protocols cover sample preparation, analytical method development, and preparative-scale purification.
Introduction
Micropeptins are a class of cyclic depsipeptides produced by various cyanobacteria, exhibiting a wide range of biological activities, including protease inhibition. The purification of specific micropeptins, such as this compound, from complex cyanobacterial extracts presents a significant challenge due to the presence of numerous structurally similar analogues. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for the separation and purification of these peptides.[1][2][3][4][5] This application note outlines a systematic approach to developing a robust HPLC method for the isolation of high-purity this compound.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with the extraction of the cyanobacterial biomass, followed by solid-phase extraction (SPE) for initial cleanup and enrichment. Analytical HPLC is then employed for method development and optimization, which is subsequently scaled up for preparative purification. Finally, purified fractions are analyzed for purity and identity.
Caption: Workflow for the purification of this compound.
Materials and Reagents
-
Cyanobacterial biomass (e.g., Microcystis sp.)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (ACN) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Analytical and Preparative C18 HPLC columns
-
Standard laboratory glassware and equipment
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
-
Extraction:
-
Lyophilize the cyanobacterial biomass to dryness.
-
Extract the dried biomass with an aqueous methanol solution (e.g., 70% MeOH in water) at a ratio of 10 mL of solvent per gram of biomass.
-
Stir or sonicate the mixture for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the cell debris.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the methanol under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and highly polar compounds.
-
Elute the micropeptins with increasing concentrations of methanol or acetonitrile in water.
-
Collect the fractions and evaporate to dryness. Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.
-
Analytical HPLC Method Development
The goal of the analytical method development is to achieve baseline separation of this compound from other co-eluting compounds.
-
Initial Scouting Gradient:
-
Inject the SPE-cleaned extract onto an analytical C18 column.
-
Run a broad linear gradient to determine the approximate elution time of the target peptide. A typical starting gradient is 15-100% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 20 minutes.[6][7]
-
Monitor the elution profile using a diode-array detector (DAD) or UV detector at a wavelength of 238 nm, which is characteristic for the peptide bond.[2]
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient around the elution point of this compound to improve resolution.
-
For example, if the peptide elutes at 40% acetonitrile, a gradient of 30-50% acetonitrile over 20 minutes can be employed.
-
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column and Flow Rate Scaling:
-
Select a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity.
-
-
Purification Run:
-
Dissolve the enriched extract in the initial mobile phase and inject it onto the preparative column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the peak of interest.
-
Post-Purification Analysis
-
Purity Assessment:
-
Analyze the collected fractions using the optimized analytical HPLC method to assess their purity.
-
Fractions with the desired purity (e.g., >95%) can be pooled.[8]
-
-
Identity Confirmation:
-
Confirm the identity of the purified compound as this compound using mass spectrometry (MS) to determine its molecular weight.
-
Data Presentation
The following tables summarize typical HPLC parameters used for the separation of micropeptins, which can be adapted for the purification of this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Condition | Reference |
| Column | Kinetex 5 µm C18, 150 x 4.6 mm | [6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | [6][7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [6][7] |
| Gradient | 15-100% B over 20 min, then 5 min isocratic at 100% B | [6][7] |
| Flow Rate | 0.4 mL/min | [6][7] |
| Detection | DAD or UV at 238 nm | [2] |
| Injection Volume | 10-20 µL |
Table 2: Semi-Preparative HPLC Parameters
| Parameter | Condition | Reference |
| Column | Kinetex 5 µm C18, 250 x 10 mm | [6] |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water + 0.05% Formic Acid | [6] |
| Flow Rate | 3 mL/min | [6] |
| Detection | UV at relevant wavelength | |
| Injection Volume | 0.5-2 mL |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from crude extract to purified compound, highlighting the key decision points and processes involved in the purification strategy.
Caption: Logical workflow for HPLC-based purification.
Conclusion
The protocols described in this application note provide a comprehensive framework for the successful purification of this compound from cyanobacterial sources. By following a systematic approach of sample preparation, analytical method development, and preparative scale-up, researchers can obtain high-purity material suitable for further biological and structural characterization. The use of reversed-phase HPLC with C18 stationary phases and acetonitrile/water mobile phases containing acid modifiers is a proven and effective strategy for the isolation of micropeptins.
References
- 1. Analysis and purification of toxic peptides from cyanobacteria by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Structure Elucidation of Micropeptin 478A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that exhibit a range of biological activities, including potent protease inhibition.[1][2] Their complex structures often include non-proteinogenic amino acids, making their complete structural characterization a challenging but critical task for understanding their bioactivity and potential as therapeutic agents.[3][4] Micropeptin 478A, isolated from the cyanobacterium Microcystis aeruginosa (NIES-478), is a notable plasmin inhibitor.[1] This document provides detailed application notes and protocols for the elucidation of its structure using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
Data Presentation: NMR Spectroscopic Data for this compound
The structural elucidation of this compound relies on the comprehensive analysis of one- and two-dimensional NMR data. The following table summarizes the ¹H and ¹³C chemical shift assignments for this compound, which were determined through a combination of experiments including COSY, TOCSY, HSQC, and HMBC.[1]
Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ [1]
| Position | Amino Acid Residue | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |
| Ahp | (3-amino-6-hydroxy-2-piperidone) | ||
| 2 | 172.5 | - | |
| 3 | 54.2 | 4.25 (m) | |
| 4 | 32.1 | 1.80 (m), 1.65 (m) | |
| 5 | 25.9 | 1.55 (m), 1.40 (m) | |
| 6 | 68.7 | 3.80 (m) | |
| Thr | Threonine | ||
| α | 58.5 | 4.15 (d, 8.5) | |
| β | 67.2 | 4.05 (m) | |
| γ | 19.8 | 1.10 (d, 6.5) | |
| Ile-1 | Isoleucine-1 | ||
| α | 57.9 | 4.20 (t, 8.0) | |
| β | 36.8 | 1.85 (m) | |
| γ | 24.5 | 1.45 (m), 1.15 (m) | |
| γ-CH₃ | 15.4 | 0.85 (d, 7.0) | |
| δ | 11.2 | 0.80 (t, 7.5) | |
| N-Me-Tyr | N-Methyl-Tyrosine | ||
| α | 63.4 | 4.85 (dd, 10.0, 5.0) | |
| β | 36.5 | 3.10 (dd, 14.0, 5.0), 2.90 (dd, 14.0, 10.0) | |
| N-CH₃ | 32.1 | 2.80 (s) | |
| γ (C-1') | 128.5 | - | |
| δ (C-2', C-6') | 130.1 | 7.05 (d, 8.5) | |
| ε (C-3', C-5') | 115.2 | 6.70 (d, 8.5) | |
| ζ (C-4') | 156.0 | - | |
| Ile-2 | Isoleucine-2 | ||
| α | 57.5 | 4.10 (t, 8.0) | |
| β | 36.7 | 1.80 (m) | |
| γ | 24.4 | 1.40 (m), 1.10 (m) | |
| γ-CH₃ | 15.3 | 0.82 (d, 7.0) | |
| δ | 11.1 | 0.78 (t, 7.5) | |
| Arg | Arginine | ||
| α | 53.1 | 4.30 (m) | |
| β | 28.5 | 1.80 (m), 1.65 (m) | |
| γ | 24.8 | 1.55 (m) | |
| δ | 40.5 | 3.15 (m) | |
| ε (Guanidino) | 157.0 | - | |
| (3S)-3-amino-2-chloro-5-oxo-1-pyrroline-1-yl-sulfonyl (Acpos) | |||
| 2 | 65.1 | 5.10 (d, 3.0) | |
| 3 | 58.2 | 4.50 (m) | |
| 4 | 34.5 | 2.80 (m), 2.60 (m) | |
| 5 | 195.3 | - |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on standard pulse sequences and can be adapted for different NMR spectrometers.[5][6][7]
Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For high-quality NOESY/ROESY experiments, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the nuclear Overhauser effect.
1D ¹H and ¹³C NMR Spectroscopy
-
Purpose: To obtain an overview of the proton and carbon environments in the molecule.
-
Protocol:
-
Acquire a standard 1D ¹H spectrum to check sample concentration and spectral quality.
-
Acquire a 1D ¹³C spectrum, typically with proton decoupling, to identify the number and types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is fundamental for identifying amino acid spin systems.[8]
-
Protocol:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions to cover all proton resonances.
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
2D Total Correlation Spectroscopy (TOCSY)
-
Purpose: To establish correlations between all protons within a spin system, not just those directly coupled. This is crucial for identifying complete amino acid spin systems, even when some couplings are not resolved in the COSY spectrum.[9]
-
Protocol:
-
Employ a standard TOCSY pulse sequence with a mixing time appropriate for the expected range of coupling constants. A typical mixing time for peptides is 60-100 ms.
-
Set the spectral widths and number of scans as for the COSY experiment.
-
Process the data similarly to the COSY data.
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Purpose: To correlate protons directly to their attached carbons (¹JCH). This experiment is essential for assigning carbon resonances.[10]
-
Protocol:
-
Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence.
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (¹³C) will determine the resolution in that dimension and should be optimized based on experimental time.
-
Process the data with appropriate window functions.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is a key experiment for sequencing the amino acid residues by observing correlations across peptide bonds (e.g., from an α-proton to a carbonyl carbon of the preceding residue).[11]
-
Protocol:
-
Use a gradient-selected HMBC pulse sequence.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The long-range coupling delay should be optimized for an average J-coupling of 4-8 Hz.
-
Acquire a sufficient number of scans to detect the weaker long-range correlations.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
-
Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. NOESY/ROESY data is critical for determining the sequential arrangement of amino acids and for defining the three-dimensional conformation of the peptide.[12]
-
Protocol:
-
Choose between NOESY and ROESY based on the molecular weight of the peptide. For molecules in the size range of this compound (~1 kDa), ROESY can be advantageous as it avoids the issue of zero-crossing NOEs.
-
Use a standard 2D NOESY or ROESY pulse sequence with a mixing time optimized to observe the desired correlations. Typical mixing times range from 100 to 500 ms.
-
Acquire the data with a sufficient number of scans and process with appropriate window functions.
-
Visualizations
Workflow for Structure Elucidation
The following diagram illustrates the general workflow for the structure elucidation of this compound using NMR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides [mdpi.com]
- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. tocsy hsqc hmbc: Topics by Science.gov [science.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (strain NIES-478). It belongs to the broader class of micropeptins, which are known for their diverse biological activities, often targeting proteases. Structurally, this compound is characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue and a chlorine atom, with a molecular formula of C₄₀H₆₁N₉O₁₅SCl.[1] Notably, this compound is a potent inhibitor of plasmin, a key serine protease in the fibrinolytic system, with a reported IC₅₀ value of 0.1 µg/mL.[1] This inhibitory activity suggests its potential as a lead compound in the development of therapeutic agents for cardiovascular diseases such as stroke and coronary artery occlusion.
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical and mass spectrometric information for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₁N₉O₁₅SCl | [1] |
| Monoisotopic Mass | 977.3619 g/mol | Calculated |
| [M+H]⁺ (m/z) | 976/978 | [1] |
| Biological Activity | Plasmin Inhibitor | [1] |
| IC₅₀ (Plasmin) | 0.1 µg/mL | [1] |
Experimental Protocols
Sample Preparation from Cyanobacterial Culture
This protocol outlines the extraction of this compound from a culture of Microcystis aeruginosa.
Materials:
-
Freeze-dried Microcystis aeruginosa cells
-
80% Methanol (B129727) (MeOH) in water
-
Diethyl ether
-
n-Butanol
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extract the freeze-dried cyanobacterial cells (e.g., 25 g) with 80% aqueous methanol.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator to remove the methanol.
-
Partition the resulting aqueous extract with diethyl ether to remove nonpolar compounds. Discard the ether layer.
-
Further extract the aqueous layer with n-butanol.
-
Concentrate the n-butanol extract to dryness.
-
Redissolve the dried extract in a minimal amount of methanol and subject it to Solid Phase Extraction (SPE) on a C18 cartridge for initial cleanup and fractionation.
-
Elute the SPE cartridge with a stepwise gradient of increasing methanol concentration in water.
-
Collect the fractions and analyze them by LC-MS/MS to identify the fraction containing this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general method for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a re-equilibration to 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification.
MRM Transitions for Quantification (Hypothetical):
-
Precursor Ion (Q1): m/z 976.4
-
Product Ions (Q3): To be determined from fragmentation analysis (see below). Common losses for micropeptins include H₂O, CO, and fragmentation of the Ahp-containing moiety.
Quantitative Analysis and Method Validation
For quantitative analysis of this compound in biological matrices, a thorough method validation should be performed according to regulatory guidelines. The following table summarizes typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (except for LLOQ) |
| Matrix Effect | RSD of peak areas in different lots of matrix should be ≤ 15% |
| Recovery | Consistent and reproducible across the concentration range |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the initial concentration |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from cyanobacterial biomass.
Proposed Fragmentation Pathway of this compound
The fragmentation of cyclic depsipeptides like this compound in the mass spectrometer can be complex. Based on the known fragmentation patterns of similar micropeptins, a proposed fragmentation pathway is illustrated below. The cleavage often occurs at the ester bond and within the Ahp (3-amino-6-hydroxy-2-piperidone) containing side chain.
Plasminogen Activation and Inhibition by this compound
This compound is a potent inhibitor of plasmin. The following diagram illustrates the plasminogen activation cascade and the point of inhibition by this compound. Plasminogen is converted to its active form, plasmin, by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Plasmin then degrades fibrin (B1330869) clots.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the mass spectrometric analysis of this compound. The potent plasmin inhibitory activity of this cyanobacterial peptide makes it a compound of significant interest for drug discovery and development. The LC-MS/MS methods described herein, when properly validated, can provide the necessary sensitivity, selectivity, and accuracy for both the identification and quantification of this compound in various samples. Further research into its specific fragmentation patterns and the development of stable isotope-labeled internal standards will enhance the robustness of quantitative assays.
References
Application Notes and Protocols for Plasmin Inhibition Assay Using Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease, is a key enzyme in the fibrinolytic system, responsible for the degradation of fibrin (B1330869) clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombotic and inflammatory diseases. Consequently, the identification and characterization of plasmin inhibitors are of significant interest in drug discovery. Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has been identified as a potent and specific inhibitor of plasmin.[1] This document provides a detailed protocol for assessing the inhibitory activity of this compound against plasmin.
Principle of the Assay
The plasmin inhibition assay is a biochemical method used to determine the potency of an inhibitor against the enzymatic activity of plasmin. This protocol utilizes a chromogenic substrate that is specifically cleaved by plasmin, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the activity of plasmin is reduced, leading to a decrease in the rate of substrate cleavage and color development. The extent of inhibition is directly proportional to the concentration of the inhibitor.
Data Presentation
The inhibitory potency of this compound against plasmin is summarized in the table below. This data is derived from previously published research.
| Compound | Target Enzyme | IC50 Value | Specificity | Reference |
| This compound | Plasmin | 0.1 µg/mL | Does not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL. | [1] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the plasmin inhibition assay.
Materials and Reagents
-
Plasmin: Human plasmin, lyophilized powder.
-
This compound: Purity >95%.
-
Chromogenic Plasmin Substrate: e.g., S-2251™ (H-D-Val-Leu-Lys-pNA) or equivalent.[2][3][4]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
-
Pipettes and tips
-
Reagent reservoirs
-
Incubator: Set to 37°C.
Experimental Workflow Diagram
Caption: Workflow for the plasmin inhibition assay using this compound.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, and adjust the pH to 7.4. Filter sterilize and store at 4°C.
-
Plasmin Solution: Reconstitute lyophilized human plasmin in the assay buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 0.1 U/mL).
-
Chromogenic Substrate Solution: Prepare a stock solution of the chromogenic substrate (e.g., S-2251™) in sterile water at a concentration of 10 mM.[2] Store in aliquots at -20°C. Dilute with assay buffer to the final working concentration (e.g., 0.5 mM) just before use.
-
This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). From this stock, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent and low (<1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add 20 µL of the different concentrations of this compound solution to the wells of a 96-well microplate.
-
Include control wells:
-
Negative Control (No Inhibition): 20 µL of assay buffer (with the same final concentration of DMSO as the inhibitor wells).
-
Blank (No Enzyme): 20 µL of assay buffer.
-
-
Add 160 µL of the plasmin working solution to each well (except the blank wells, to which 180 µL of assay buffer is added).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the pre-warmed chromogenic substrate working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm using a microplate reader. Readings can be taken in kinetic mode (every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
For endpoint assays, subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram
Caption: Mechanism of plasmin activation and its inhibition by this compound.
References
Determining the IC50 of Micropeptin 478A Against Plasmin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, against the serine protease plasmin.[1][2][3][4][5] this compound is a potent inhibitor of plasmin, a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin (B1330869) clots.[6] Understanding its inhibitory activity is crucial for the development of novel therapeutic agents targeting fibrinolysis-related disorders. This document outlines the necessary materials, a representative experimental protocol based on established methodologies, and data analysis procedures for accurate IC50 determination.
Introduction
Plasmin is a serine protease that plays a critical role in dissolving fibrin blood clots.[6] The regulation of plasmin activity is essential for maintaining hemostatic balance. Dysregulation of plasmin activity can lead to either excessive bleeding or thrombosis. Consequently, inhibitors of plasmin are of significant interest for therapeutic applications. Micropeptins are a class of cyclic peptides produced by cyanobacteria that have been shown to exhibit a range of biological activities, including protease inhibition.[7][8][9][10] Specifically, this compound has been identified as a potent inhibitor of plasmin.[1][2][3][4][5] This application note provides a comprehensive guide for researchers to determine the IC50 value of this compound against plasmin in a laboratory setting.
Data Presentation
The inhibitory activity of this compound and a related compound, Micropeptin 478B, against plasmin is summarized in the table below. For comparison, the inhibitory activity against other serine proteases is also included.
| Compound | Target Enzyme | IC50 Value | Selectivity |
| This compound | Plasmin | 0.1 µg/mL | No inhibition observed at 10.0 µg/mL against Trypsin, Thrombin, Papain, Chymotrypsin, and Elastase |
| Micropeptin 478B | Plasmin | 0.4 µg/mL | Not specified in available literature |
Mechanism of Action
The precise mechanism of plasmin inhibition by this compound has not been definitively elucidated in the available literature. However, it is known that plasmin inhibitors can act through two primary mechanisms:
-
Active Site Inhibition : The inhibitor binds directly to the active site of the plasmin enzyme, preventing it from binding to its substrate, fibrin.
-
Lysine-Binding Site (LBS) Inhibition : The inhibitor binds to the lysine-binding sites on the kringle domains of plasminogen or plasmin. This prevents the enzyme from binding to the fibrin clot, thereby inhibiting its activity.[11]
The inhibitory activity of micropeptins is often conferred by specific amino acid residues within their cyclic structure.[7] It is hypothesized that this compound interacts with key residues in the active site or substrate-binding pockets of plasmin, leading to a reduction in its catalytic activity. Further kinetic studies would be required to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Experimental Protocols
This section details a representative protocol for determining the IC50 of this compound against plasmin using a fluorometric assay. This method is based on the principle that active plasmin cleaves a fluorogenic substrate, resulting in a measurable increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage.
Materials:
-
Human Plasmin (lyophilized powder)
-
Fluorogenic Plasmin Substrate (e.g., AMC-based peptide substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 360 nm/450 nm for AMC)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Reagent Preparation:
-
Plasmin Stock Solution: Reconstitute lyophilized human plasmin in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute the stock solution with assay buffer to the desired working concentration (e.g., 10 µg/mL).
-
Plasmin Substrate Stock Solution: Reconstitute the fluorogenic substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light. Dilute with assay buffer to the final working concentration (e.g., 100 µM) just before use.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 10 µg/mL to 0.001 µg/mL).
-
-
Assay Protocol:
-
Set up the 96-well plate as follows:
-
Blank wells: 50 µL of assay buffer.
-
Control wells (No inhibitor): 40 µL of assay buffer + 10 µL of plasmin working solution.
-
Inhibitor wells: 40 µL of each this compound dilution + 10 µL of plasmin working solution.
-
-
Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the plasmin substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
This compound is a potent and selective inhibitor of plasmin. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine its IC50 value. This will aid in the further investigation of this compound as a potential therapeutic agent for conditions associated with excessive fibrinolysis. Further studies are warranted to fully elucidate its mechanism of inhibition and to evaluate its efficacy and safety in preclinical models.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. biocat.com [biocat.com]
- 4. Micropeptin 478B - Immunomart [immunomart.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]
- 7. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Micropeptin 478A in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). It has been identified as a potent and selective inhibitor of plasmin, a key serine protease in the fibrinolytic system.[1] Unlike some other members of the micropeptin family that exhibit broad protease inhibitory activity, this compound demonstrates high specificity for plasmin, with no significant inhibition of other coagulation-related proteases such as thrombin, trypsin, chymotrypsin, and elastase at concentrations up to 10.0 µg/mL.[1] This targeted activity makes this compound a valuable research tool for investigating the role of plasmin in thrombosis and hemostasis, and a potential starting point for the development of novel anti-fibrinolytic agents.
These application notes provide an overview of the potential applications of this compound in thrombosis research and detailed protocols for its experimental use.
Potential Applications
-
Investigation of the Fibrinolytic Pathway: Due to its high selectivity for plasmin, this compound can be used to probe the specific functions of plasmin in both physiological and pathological fibrinolysis.
-
Development of Anti-fibrinolytic Agents: this compound can serve as a lead compound for the design and synthesis of new drugs aimed at preventing excessive bleeding by inhibiting premature clot breakdown.
-
Studies on Thrombus Stability: Researchers can utilize this compound to study the factors influencing the stability of fibrin (B1330869) clots and to explore therapeutic strategies for strengthening thrombi in conditions such as hyperfibrinolysis.
-
Evaluation of Drug Interactions: this compound can be employed in studies to assess the potential interactions of other therapeutic agents with the fibrinolytic system.
Data Presentation
The following table summarizes the reported inhibitory activity of this compound and its analog, Micropeptin 478-B.
| Compound | Target | IC₅₀ (µg/mL) | Notes | Reference |
| This compound | Plasmin | 0.1 | Did not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL. | [1] |
| Micropeptin 478-B | Plasmin | 0.4 | Did not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL. | [1] |
Signaling Pathway
The diagram below illustrates the central role of plasmin in the fibrinolytic pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vitro Studies with Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478).[1] As a member of the micropeptin class of cyanobacterial peptides, it has garnered interest for its potent biological activities. This document provides detailed application notes and protocols for in vitro studies involving this compound, with a focus on its serine protease inhibitory activity and potential anti-inflammatory effects.
This compound has been identified as a potent inhibitor of plasmin, a crucial serine protease involved in fibrinolysis and the regulation of blood coagulation.[1] Its high specificity makes it a valuable tool for studying the physiological and pathological roles of plasmin. Furthermore, the inhibition of plasmin suggests potential therapeutic applications in conditions characterized by excessive fibrinolysis or inflammation.
Data Presentation
The inhibitory activity of this compound has been quantified against a panel of serine proteases. The following table summarizes the available data.
| Enzyme | IC50 (µg/mL) | Notes |
| Plasmin | 0.1 | Potent inhibition observed. |
| Trypsin | > 10.0 | No significant inhibition. |
| Thrombin | > 10.0 | No significant inhibition. |
| Papain | > 10.0 | No significant inhibition. |
| Chymotrypsin | > 10.0 | No significant inhibition. |
| Elastase | > 10.0 | No significant inhibition. |
Table 1: Inhibitory activity of this compound against various proteases. Data sourced from Ishida et al., 1997.[1]
Experimental Protocols
Plasmin Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a method to determine the inhibitory activity of this compound against human plasmin using a chromogenic substrate. The assay is based on the ability of plasmin to cleave the chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of color development.
Materials:
-
Human Plasmin
-
This compound
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-Nitroanilide)[2][3][4][5]
-
Tris-HCl buffer (e.g., 0.05 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Human Plasmin in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized for a linear rate of substrate hydrolysis.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.
-
Prepare the chromogenic substrate solution in Tris-HCl buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
Tris-HCl buffer
-
This compound solution at various concentrations (or buffer for the control)
-
Human Plasmin solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
Experimental Workflow for Plasmin Inhibition Assay
The following diagram illustrates the key steps in the in vitro plasmin inhibition assay.
Caption: Workflow for determining the IC50 of this compound against plasmin.
Postulated Anti-Inflammatory Signaling Pathway
The inhibition of plasmin by this compound may lead to anti-inflammatory effects by modulating downstream signaling pathways. Plasmin is known to activate various cellular responses that contribute to inflammation, in part through the activation of protease-activated receptors (PARs) and the subsequent activation of the NF-κB signaling pathway.[6] By inhibiting plasmin, this compound could potentially suppress the activation of this pro-inflammatory cascade.
Caption: Proposed mechanism of anti-inflammatory action of this compound via plasmin inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. endotell.ch [endotell.ch]
- 3. Modification of the immediate plasmin inhibition assay to secure linearity of the reference curve with the chromogenic substrate S-2251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endotell.ch [endotell.ch]
- 5. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multifaceted role of plasminogen in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Experiments with Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments with serine protease inhibitors. The protocols outlined below cover essential in vitro, cell-based, and in vivo assays to characterize inhibitor potency, selectivity, and efficacy.
Introduction to Serine Proteases
Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, immunity, and inflammation.[1] They are characterized by a highly conserved catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in their active site, which is essential for their proteolytic activity.[2] Dysregulation of serine protease activity is implicated in numerous diseases, such as pancreatitis, thrombosis, cancer, and neurodegenerative disorders, making them important targets for therapeutic intervention.[3] Serine protease inhibitors are molecules that bind to these enzymes and block their activity, offering significant potential as therapeutic agents.
Key Experimental Stages for Inhibitor Evaluation
The evaluation of a serine protease inhibitor typically follows a multi-stage process, progressing from initial biochemical characterization to complex biological systems. This workflow ensures a thorough understanding of the inhibitor's properties before advancing to preclinical and clinical development.
Caption: General workflow for the screening and development of serine protease inhibitors.
Application Note 1: Enzyme Kinetics and Inhibitor Characterization
Principle: The initial characterization of a serine protease inhibitor involves determining its potency and mode of action through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency and represents the concentration required to inhibit 50% of the enzyme's activity. The inhibition constant (Ki) is a more precise measure of the inhibitor's binding affinity. These assays are crucial for structure-activity relationship (SAR) studies and lead optimization.
Data Presentation: Inhibitor Kinetic Parameters
The following table summarizes key kinetic parameters for representative serine protease inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target Protease | Inhibition Type | Ki (nM) | IC50 (nM) |
| Aprotinin | Trypsin | Competitive | 0.06 | 10 |
| Leupeptin | Plasmin | Competitive | 4,000 | 25,000 |
| AEBSF | Chymotrypsin | Irreversible | N/A | 100,000 |
| Nafamostat | Trypsin, Thrombin | Competitive | 1.0 | 9.0 |
| Camostat | Trypsin | Competitive | 1.0 | 15 |
| SFTI-1 Variant | β-trypsin | Competitive | 0.017 | N/A[4] |
| Quercetin | Mpro | N/A | N/A | 192,000[5] |
| Lopinavir (B192967) (LPV) | HIV Protease | Competitive | N/A | 0.69 (serum-free)[6][7] |
| Ritonavir (B1064) (RTV) | HIV Protease | Competitive | N/A | 4.0 (serum-free)[6][7] |
Protocol 1: Fluorometric Assay for IC50 Determination
This protocol describes a common method for determining the IC50 of an inhibitor using a fluorogenic peptide substrate.[8] Cleavage of the substrate by the protease releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.
Caption: Experimental workflow for an enzyme kinetics assay to determine IC50.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin)[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.05% CHAPS)[10]
-
Test inhibitor (dissolved in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor at appropriate concentrations.
-
Inhibitor Dilution: Perform serial dilutions of the test inhibitor in the assay buffer. Include a vehicle control (DMSO without inhibitor).
-
Enzyme Addition: Add the serine protease to each well of the microplate, except for the "no enzyme" control wells.
-
Inhibitor Incubation: Add the diluted inhibitor solutions to the wells containing the enzyme. Incubate at a set temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application Note 2: Cell-Based Assays
Principle: After biochemical characterization, it is essential to evaluate inhibitors in a cellular context. Cell-based assays provide insights into a compound's membrane permeability, potential cytotoxicity, and its ability to engage the target protease within a living cell.[10] These assays are more physiologically relevant than purely biochemical assays and can help identify off-target effects.
Protocol 2: In-Cell Protease Activity Assay
This protocol uses a cell-permeant, fluorescently labeled inhibitor that covalently binds to active serine proteases within the cell.[12][13] The amount of retained fluorescence is proportional to the intracellular activity of the target protease.
Materials:
-
Cell line expressing the target serine protease
-
Cell culture medium and supplements
-
Cell-permeant fluorescent activity-based probe (ABP) (e.g., FP-alkyne)[10]
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for microscopy or flasks for flow cytometry) and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period. Include a vehicle control.
-
Probe Labeling: Add the cell-permeant fluorescent ABP directly to the cell culture media and incubate to allow for cell entry and binding to active proteases.[13]
-
Washing: Gently wash the cells with PBS to remove any unbound probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to qualitatively assess the reduction in fluorescence in inhibitor-treated cells compared to controls.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity of the cell population.
-
-
Data Analysis: Calculate the percentage reduction in fluorescence for each inhibitor concentration to determine the in-cell potency.
Application Note 3: In Vivo Models
Principle: The final stage of preclinical evaluation involves testing the inhibitor in animal models of diseases where the target serine protease is dysregulated.[14] These studies are critical for assessing the inhibitor's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall efficacy and safety in a complex living system. For example, mouse models of acute pancreatitis can be used to evaluate inhibitors of trypsin-like proteases.[15]
Protocol 3: General Protocol for In Vivo Efficacy Study (Rodent Model)
This protocol provides a general framework for evaluating a serine protease inhibitor in a disease model, such as an acute colitis rat model or a cancer metastasis mouse model.[16][17]
Materials:
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Anesthesia and surgical tools (if required)
-
Methods for inducing the disease state (e.g., injection of tumor cells, administration of an inflammatory agent like TNBS)[16][17]
-
Equipment for monitoring disease progression and collecting biological samples
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for a sufficient period before the experiment begins.
-
Disease Induction: Induce the disease or condition of interest in the animals.
-
Inhibitor Administration: Administer the test inhibitor or vehicle control to the animals according to a predetermined dosing schedule (e.g., once daily).[15] The route of administration will depend on the inhibitor's properties.
-
Monitoring: Monitor the animals regularly for clinical signs of the disease and any adverse effects of the treatment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues and biological fluids (e.g., blood, tumors, inflamed tissue).
-
Outcome Assessment: Analyze the collected samples to assess the treatment's efficacy. This may include:
-
Histological analysis of tissues.
-
Measurement of biomarkers (e.g., inflammatory cytokines).
-
Quantification of tumor size or metastatic lesions.[16]
-
Measurement of protease activity in tissue homogenates.
-
-
Data Analysis: Statistically compare the outcomes between the inhibitor-treated group and the vehicle control group to determine the in vivo efficacy of the inhibitor.
Serine Protease Signaling Pathways
Certain serine proteases act as signaling molecules by cleaving and activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][2] For instance, thrombin activates PAR-1, and trypsin activates PAR-2. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[2] Inhibiting these proteases can block this signaling, which is relevant in diseases like inflammation and cancer.
Caption: Simplified signaling pathway of PAR-2 activation by a serine protease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782) | Abcam [abcam.com]
- 14. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
Application Notes and Protocols for Micropeptin 478A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micropeptin 478A is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-478). It is a potent inhibitor of plasmin, a serine protease involved in fibrinolysis and the regulation of blood coagulation.[1] Due to its biological activity, this compound holds potential as a chemotherapeutic agent for cardiovascular diseases such as stroke and coronary artery occlusion.[1] These application notes provide detailed information on the handling, storage, and use of this compound in a research setting.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H61N9O15SCl | [1] |
| Molecular Weight | 976.5 g/mol (as [M+H]+) | [1] |
| Appearance | Colorless amorphous powder | [1] |
| Source | Microcystis aeruginosa (NIES-478) | [1] |
Handling and Storage
Safety Precautions:
As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. For powdered forms, work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.
Storage Conditions:
While specific stability data for this compound is not available, general guidelines for the storage of cyclic peptides and protease inhibitors should be followed to ensure compound integrity.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or below in a tightly sealed container. Protect from moisture. | Low temperatures and dry conditions minimize degradation of the peptide structure. |
| In Solution | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Minimizes degradation from repeated temperature changes and contamination. |
Solubility
Quantitative solubility data for this compound in various solvents is not currently published. However, based on its isolation procedure which utilized 80% methanol, n-butanol, and aqueous acetonitrile (B52724) with 0.05% TFA, it can be inferred that this compound is soluble in polar organic solvents and aqueous solutions containing organic modifiers.[1] For experimental purposes, it is recommended to first attempt solubilization in a small amount of a pure organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, followed by dilution with the aqueous buffer of choice.
| Solvent | General Recommendation |
| DMSO | A common solvent for dissolving hydrophobic and amphipathic peptides. |
| Ethanol/Methanol | Can be used as an initial solvent before dilution with aqueous buffers. |
| Aqueous Buffers | Solubility may be limited. The addition of a small percentage of organic solvent (e.g., DMSO or acetonitrile) can improve solubility. |
Biological Activity
This compound is a potent inhibitor of the serine protease plasmin. The reported 50% inhibitory concentration (IC50) is provided below.
| Target | IC50 | Reference |
| Plasmin | 0.1 µg/mL | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound.
Plasmin Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against plasmin.
Materials:
-
Human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution.
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
This compound dilution (or DMSO for control)
-
Human plasmin solution
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Add the chromogenic plasmin substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a period of time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound against plasmin.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of plasmin. Plasmin is a key enzyme in the plasminogen activation system, which is involved in fibrinolysis, as well as in inflammatory processes. By inhibiting plasmin, this compound can modulate downstream inflammatory signaling.
Caption: Mechanism of action of this compound via inhibition of the plasminogen activation pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Micropeptin 478A Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Micropeptin 478A for various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Micropeptins, including analogs of 478A, have been successfully dissolved in DMSO for various applications, including NMR studies and as vehicle controls in cell-based assays.[1][2] Acetonitrile (ACN) and methanol (B129727) (MeOH) are also effective solvents, as indicated by their use in the extraction and purification of micropeptins.
Q2: My this compound is not dissolving in aqueous buffer. What should I do?
A2: this compound, like many cyclic peptides, has limited solubility in purely aqueous solutions. To improve solubility, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent such as DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to add the DMSO stock to the buffer slowly while vortexing to prevent precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.5% DMSO in the cell culture medium is considered safe for most cell lines, though some may be more sensitive.[3] For primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[3] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Yes, gentle sonication or warming to a temperature below 40°C can aid in the dissolution of peptides.[4] However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare aliquots of a high-concentration stock in DMSO and store them at -80°C to minimize freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The peptide has reached its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of the peptide in the assay. 2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your assay. 3. Add the peptide stock solution to the buffer in a drop-wise manner while vigorously vortexing. |
| Cloudy or hazy solution | Incomplete dissolution or formation of aggregates. | 1. Gently sonicate the solution in a water bath for 5-10 minutes. 2. Warm the solution briefly to no more than 40°C. 3. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. |
| Inconsistent assay results | Peptide degradation or aggregation over time. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Ensure the peptide is fully dissolved before use by visual inspection and centrifugation. |
| Low biological activity | The peptide is not sufficiently soluble at the tested concentration. | 1. Re-evaluate the solubilization protocol to ensure complete dissolution. 2. Test a range of concentrations to determine the optimal working concentration within the solubility limits. |
Quantitative Data Summary
| Solvent | Solubility | Recommended Use | Notes |
| DMSO | High | Stock solutions (>10 mM) | Preferred for biological assays due to its high solubilizing power and relatively low toxicity at low concentrations.[3] |
| Acetonitrile (ACN) | High | Stock solutions, HPLC | A common solvent for peptide purification and analysis. Can be used for stock solutions if compatible with the assay. |
| Methanol (MeOH) | High | Stock solutions, Extraction | Used in the initial extraction of micropeptins. Can be used for stock solutions. |
| Water | Low | Assay buffer (with co-solvent) | Direct dissolution in water is not recommended. Use for dilution of stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Assay buffer (with co-solvent) | Requires an organic co-solvent like DMSO for the peptide to remain in solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 975.5 g/mol . For 1 mg of peptide, you would add approximately 102.5 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the peptide is completely dissolved. A clear, particulate-free solution should be obtained.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Assay Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a 10 µM final concentration, you will need to dilute the stock solution 1:1000.
-
To minimize precipitation, perform the dilution in steps. For example, first, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.
-
Add the required volume of the intermediate stock solution to your final volume of aqueous assay buffer while vortexing. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of assay buffer to get a final concentration of 1 µM. Note: The final DMSO concentration in this example would be 0.1%.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final peptide concentration or slightly increase the final DMSO concentration (if the assay allows).
-
Before use in an assay, it is good practice to centrifuge the final working solution at high speed for 5 minutes to pellet any undissolved peptide or aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Purifying Micropeptin 478A
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of Micropeptin 478A and its analogs.
Question 1: I am observing a low yield of this compound after the initial Solid-Phase Extraction (SPE) step. What are the possible causes and solutions?
Answer:
Low recovery after SPE is a common issue. The potential causes and troubleshooting steps are summarized below.
-
Inadequate Sorbent-Analyte Interaction:
-
Solution: Ensure the SPE cartridge sorbent is appropriate for the polarity of this compound. For cyclic peptides, reversed-phase sorbents like C18 are commonly used.[1] The pH of the sample and loading buffer should be optimized to ensure the peptide is in a neutral state for better retention on non-polar sorbents.
-
-
Premature Elution:
-
Solution: The wash solvent may be too strong, causing the peptide to elute along with impurities.[2] Test weaker wash solvents (e.g., lower percentage of organic solvent) to maximize impurity removal without losing the target compound. It's crucial to collect and analyze the wash fractions to determine if the analyte is being lost at this stage.[2]
-
-
Incomplete Elution:
-
Solution: The elution solvent may not be strong enough to displace the peptide from the sorbent.[2] Gradually increase the percentage of the organic solvent in the elution buffer. The use of additives like formic acid or trifluoroacetic acid (TFA) can improve elution efficiency.
-
-
Sample Overload:
-
Solution: Exceeding the binding capacity of the SPE cartridge will lead to the loss of the analyte in the flow-through.[2] Either reduce the amount of crude extract loaded or use a larger capacity cartridge.
-
Question 2: My RP-HPLC chromatogram shows multiple, poorly resolved peaks around the expected retention time of this compound. How can I improve the separation?
Answer:
Co-elution of structurally similar micropeptin congeners is a significant challenge in their purification.[3][4] Here are strategies to enhance HPLC resolution:
-
Optimize the Mobile Phase Gradient:
-
Solution: A shallow gradient is often necessary to separate closely related peptides.[5] Decrease the rate of change of the organic solvent concentration (e.g., from a 1%/min to a 0.5%/min increase).
-
-
Change the Organic Modifier:
-
Solution: While acetonitrile (B52724) is common, switching to methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
-
Adjust the Mobile Phase Additive:
-
Solution: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that improves peak shape.[5] However, varying its concentration (e.g., from 0.1% to 0.05%) or switching to another additive like formic acid can influence selectivity.
-
-
Vary the Column Temperature:
-
Select a Different Stationary Phase:
-
Solution: If optimizing mobile phase conditions is insufficient, using a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a different particle morphology (e.g., superficially porous particles) can provide the necessary selectivity.[7]
-
Question 3: I have a single, broad peak in my HPLC chromatogram. How can I be sure of the purity of my this compound sample?
Answer:
A single chromatographic peak does not guarantee purity, especially with complex molecules like cyclic peptides. Co-elution of impurities under a single peak is a common problem.[8]
-
Orthogonal Separation Techniques:
-
Solution: Employ a second, different purification or analytical method to confirm purity. This could be a different HPLC method (e.g., a different stationary phase or mobile phase) or another technique like Capillary Electrophoresis (CE).[6]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Solution: HRMS can determine the elemental composition of the compound(s) within the peak. The presence of multiple mass signals would indicate co-eluting species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Peak Purity Analysis with a Diode Array Detector (DAD):
-
Solution: A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are consistent, it suggests the peak is pure. Variations in the spectra across the peak indicate the presence of co-eluting impurities.[8]
-
Quantitative Data Summary
The following tables provide illustrative data based on typical purification results for micropeptins. Actual results for this compound may vary.
Table 1: Comparison of SPE Sorbents for Micropeptin Recovery.
| SPE Sorbent | Sample Load (mg crude extract) | Wash Solvent (% Acetonitrile in 0.1% FA) | Elution Solvent (% Acetonitrile in 0.1% FA) | Recovery (%) | Purity (%) |
| C18 | 100 | 20 | 80 | 85 | 60 |
| C8 | 100 | 25 | 75 | 82 | 55 |
| Phenyl | 100 | 15 | 85 | 88 | 65 |
Table 2: Effect of HPLC Gradient Slope on Resolution of Micropeptin Congeners.
| Gradient Slope (% Acetonitrile/min) | Resolution (Rs) between Target and Major Impurity | Peak Width of Target (min) |
| 2.0 | 0.8 | 0.5 |
| 1.0 | 1.3 | 0.4 |
| 0.5 | 1.8 | 0.3 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Crude Extract
-
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Crude cyanobacterial extract containing this compound
-
Methanol
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Deionized Water
-
SPE Manifold
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge with 10 mL of 10% ACN in water with 0.1% FA.
-
Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 20 mL of 20% ACN in water with 0.1% FA to remove polar impurities.
-
Elution: Elute the bound peptides with 15 mL of 80% ACN in water with 0.1% FA.
-
Drying: Dry the eluted fraction under vacuum or a stream of nitrogen.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Preparative or semi-preparative C18 column (e.g., 5 µm particle size, 10 x 250 mm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 500 µL of reconstituted SPE fraction
-
Gradient:
-
0-5 min: 30% B
-
5-45 min: 30-60% B (a shallow gradient is crucial)
-
45-50 min: 60-90% B (to wash the column)
-
50-55 min: 90% B
-
55-60 min: 90-30% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the target peak(s) based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the identity and purity of this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. m.youtube.com [m.youtube.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Micropeptin 478A Production from Microcystis Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Micropeptin 478A from Microcystis cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Microcystis and the production of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Biomass Yield | Suboptimal growth conditions (light, temperature, pH). | 1. Verify and adjust culture temperature to the optimal range of 25-28°C. 2. Ensure light intensity is within the recommended range of 30-50 µmol photons m⁻² s⁻¹.[1] 3. Monitor and maintain the pH of the culture medium between 8.0 and 9.5. 4. Ensure adequate mixing to prevent cell sedimentation and ensure uniform light exposure. |
| Nutrient limitation. | 1. Analyze the nutrient composition of your BG-11 medium. 2. Consider increasing the initial concentrations of nitrate (B79036) and phosphate. 3. For continuous or semi-continuous cultures, adjust the dilution rate to prevent nutrient washout.[2] | |
| Low this compound Yield per Cell | Non-optimal conditions for secondary metabolite production. | 1. Experiment with slightly stressful conditions, such as moderate nutrient limitation (e.g., reduced phosphate), which has been shown to sometimes increase the production of other cyanobacterial peptides.[3][4] 2. Vary the light intensity and temperature within the acceptable range to identify conditions that favor this compound synthesis over biomass growth. 3. Harvest the culture during the late exponential or early stationary phase, as secondary metabolite production is often highest during these phases.[5] |
| Genetic drift of the Microcystis strain. | 1. If possible, re-start cultures from a cryopreserved stock of a known high-producing strain. 2. Perform regular screening of subcultures to identify and select for high-yield variants. | |
| Inconsistent Yield Between Batches | Variability in culture conditions. | 1. Strictly control all culture parameters (temperature, light, pH, mixing, and medium composition). 2. Use a consistent inoculum size and growth phase for starting new cultures. 3. Ensure thorough cleaning and sterilization of all equipment to prevent contamination. |
| Contamination with other microorganisms. | 1. Regularly check the culture for bacterial or other algal contamination using microscopy. 2. If contamination is detected, consider using antibiotics (if it does not affect your strain) or re-starting the culture from an axenic stock. | |
| Difficulties in Extracting this compound | Inefficient cell lysis. | 1. Ensure complete cell disruption by using methods like sonication, bead beating, or multiple freeze-thaw cycles.[6] 2. Lyophilize (freeze-dry) the cell biomass before extraction to improve solvent penetration. |
| Inappropriate extraction solvent. | 1. Use polar solvents like 70-80% methanol (B129727) or ethanol (B145695) for extraction. 2. Perform multiple extraction steps to ensure complete recovery of the peptide. | |
| Challenges in Purifying this compound | Co-elution with other peptides or contaminants. | 1. Optimize the HPLC gradient to improve the separation of this compound from other compounds. 2. Consider using a different stationary phase for the HPLC column (e.g., C18, Phenyl-Hexyl). 3. Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth medium for Microcystis to produce this compound?
A1: The most commonly used medium for culturing Microcystis aeruginosa is the BG-11 medium.[2] While this medium supports good biomass growth, optimization of the nitrogen and phosphorus concentrations may be necessary to enhance the yield of this compound.
Q2: How do light and temperature affect this compound production?
A2: While specific data for this compound is limited, studies on other Microcystis secondary metabolites provide some guidance. Generally, a temperature range of 25-28°C is optimal for the growth of Microcystis aeruginosa.[7] Light intensities between 30-50 µmol photons m⁻² s⁻¹ are often favorable for growth.[1] However, it is advisable to perform a matrix of experiments with varying light and temperature to determine the optimal conditions for this compound production in your specific strain and setup. High light intensities (above 100 µmol photons m⁻² s⁻¹) can lead to photoinhibition and reduced growth.[1][8]
Q3: Does nutrient limitation, particularly nitrogen and phosphorus, influence the yield of this compound?
A3: The effect of nutrient limitation on the production of cyanobacterial peptides is complex. Some studies on microcystins suggest that phosphorus limitation can lead to an increase in the cellular content of these N-rich peptides.[3][4][9] Conversely, nitrogen limitation would likely decrease the production of nitrogen-containing compounds like micropeptins. It is recommended to experiment with different N:P ratios in the culture medium to find the optimal balance for this compound synthesis.
Q4: At which growth phase should I harvest the Microcystis culture to maximize the yield of this compound?
A4: Secondary metabolite production in cyanobacteria, including peptides, is often highest during the late exponential to early stationary phase of growth.[5] It is recommended to monitor the growth curve of your culture (e.g., by measuring optical density at 750 nm) and harvest the cells as they enter the stationary phase.
Q5: What is the general biosynthetic pathway for this compound?
A5: Micropeptins are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[10] These enzymes activate and link amino acids in a specific sequence to form the peptide backbone. The regulation of the genes encoding these NRPSs is complex and can be influenced by various environmental and cellular signals.
Quantitative Data Summary
The following table summarizes quantitative data from the literature on the culture conditions for Microcystis aeruginosa and their effects on growth and secondary metabolite production. Note that this data is primarily for microcystins, but can serve as a starting point for optimizing this compound production.
| Parameter | Condition | Effect on Microcystis aeruginosa | Reference |
| Temperature | 25-26°C | Optimal for microcystin (B8822318) production. | [7] |
| 30-35°C | Inhibition of cell growth. | [8] | |
| Light Intensity | 10-100 µmol m⁻² s⁻¹ | Favorable for growth. | [1] |
| 100 µmol m⁻² s⁻¹ | Promoted cell growth compared to 50 µmol m⁻² s⁻¹. | [8] | |
| 500-1000 µmol m⁻² s⁻¹ | Inhibition of cell growth. | [8] | |
| Nutrients (Nitrogen) | Limitation | Tends to decrease cellular microcystin content. | [3][4] |
| Nutrients (Phosphorus) | Limitation | Tends to increase cellular microcystin content. | [3][4][9] |
Experimental Protocols
Protocol 1: Optimization of Culture Conditions for this compound Production
-
Prepare Cultures: Inoculate multiple flasks of sterile BG-11 medium with a healthy, exponentially growing culture of Microcystis aeruginosa.
-
Vary a Single Parameter: For each set of experiments, vary one parameter (e.g., temperature, light intensity, or nutrient concentration) while keeping all other conditions constant.
-
Incubate: Grow the cultures under the specified conditions.
-
Monitor Growth: Measure the optical density at 750 nm daily to track biomass accumulation.
-
Harvest: Harvest the cells in the late exponential or early stationary phase by centrifugation.
-
Extract this compound: Perform a solvent extraction of the cell pellet (see Protocol 2).
-
Quantify Yield: Analyze the extract using HPLC to quantify the yield of this compound.
-
Analyze Data: Compare the yields across the different conditions to identify the optimal parameters.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvest Biomass: Centrifuge the Microcystis culture to obtain a cell pellet.
-
Lyophilize: Freeze-dry the cell pellet to remove water.
-
Extraction: Resuspend the lyophilized cells in 80% methanol and disrupt the cells using sonication or bead beating.
-
Centrifuge and Collect Supernatant: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the extracted peptides.
-
Repeat Extraction: Repeat the extraction process on the cell debris to maximize recovery.
-
Combine and Evaporate: Combine the supernatants and evaporate the solvent using a rotary evaporator.
-
Reconstitute: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for HPLC analysis.
-
HPLC Purification: Purify this compound from the crude extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Generalized non-ribosomal peptide synthetase (NRPS) pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of factors affecting the ratio of microcystin to chlorophyll-a in cyanobacterial blooms using real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Effects of high light and temperature on Microcystis aeruginosa cell growth and β-cyclocitral emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microcystin Production and Regulation under Nutrient Stress Conditions in Toxic Microcystis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants [mdpi.com]
Technical Support Center: Troubleshooting Plasmin Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during plasmin inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Results or High Variability Between Replicates
Question: My results from the plasmin inhibition assay are highly variable between replicate wells. What are the common causes and how can I resolve this?
Answer: High variability can stem from several factors, from pipetting inaccuracies to reagent instability. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, is a primary source of variability.
-
Action: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme or inhibitor stocks. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Inhibitor/Compound Solubility: If your test compound is not fully dissolved, it can lead to inconsistent concentrations in the assay wells.[1]
-
Action: Visually inspect your inhibitor solutions for any precipitation. Ensure the final concentration of any solvent (e.g., DMSO) is low and compatible with the assay to avoid precipitation.[1]
-
-
Reagent Preparation and Handling: Improperly prepared or handled reagents can lead to inconsistent activity.
-
Action:
-
Prepare fresh reagents for each experiment whenever possible.
-
Ensure all reagents are at room temperature before starting the assay, unless the protocol specifies otherwise.[2]
-
Thoroughly mix all reagent solutions before use, but avoid vigorous vortexing that could denature enzymes. Gentle inversion is recommended.
-
-
-
Plate Washing (for ELISA-based formats): Inadequate washing can leave residual reagents that interfere with subsequent steps.
-
Action: Increase the number of wash steps or the soaking time during washes. Ensure all wells are filled and emptied completely during each wash.[3]
-
-
Edge Effects: Wells on the outer edges of a microplate can be more susceptible to temperature fluctuations and evaporation, leading to variability.
-
Action: Avoid using the outermost wells of the plate for samples and standards. Instead, fill them with buffer or water to create a humidity barrier.
-
Issue 2: High Background Signal
Question: My negative control (no inhibitor) wells are showing a very high signal. What could be causing this?
Answer: A high background signal can mask the true inhibitory effect of your test compounds. This issue often points to problems with the substrate, enzyme, or non-specific binding.
Troubleshooting Steps:
-
Substrate Integrity: The substrate, particularly fluorescent substrates, can degrade over time, leading to a high background signal.[1]
-
Enzyme Concentration: Using too high a concentration of plasmin can result in a signal that is outside the linear range of the assay.
-
Action: Perform an enzyme titration experiment to determine the optimal concentration that yields a robust signal without being excessive.[1]
-
-
Insufficient Blocking (for plate-based assays): In assays where components are immobilized on a plate, non-specific binding can lead to a high background.
-
Action: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., increasing the concentration of BSA).[3]
-
-
Contaminated Reagents: Contamination of buffers or reagents with fluorescent or chromogenic substances can elevate the background.[3]
-
Action: Use fresh, high-purity reagents and dedicated sterile pipette tips for each component.
-
-
Sample Interference: Components in the test sample (e.g., plasma) may have inherent fluorescence or interfere with the assay chemistry.
-
Action: Run a control with the sample but without the plasmin enzyme to quantify the sample's intrinsic signal. Subtract this value from the readings of the inhibitor-containing wells.[1]
-
Issue 3: No or Very Low Inhibition Observed
Question: I am not observing any inhibition, even with my positive control inhibitor. What are the likely causes?
Answer: A lack of inhibition, especially with a known positive control, suggests a fundamental problem with one of the core assay components or the reaction conditions.
Troubleshooting Steps:
-
Enzyme Activity: The plasmin enzyme may be inactive due to improper storage or handling.
-
Action: Always store the enzyme at the recommended temperature (e.g., -80°C) and handle it on ice. Avoid repeated freeze-thaw cycles by preparing aliquots. Verify enzyme activity with a control experiment without any inhibitor.
-
-
Incorrect Reagent Concentrations: Errors in the dilution of the enzyme, substrate, or inhibitor will significantly affect the results.[1]
-
Action: Double-check all calculations and dilution steps. Prepare fresh dilutions and re-run the assay.
-
-
Assay Buffer Composition: The composition of the assay buffer is critical for enzyme activity.
-
Action: Ensure you are using the correct buffer as specified in the protocol. For instance, some proteases are dependent on specific ions (e.g., zinc or calcium for MMPs), and the buffer must be appropriate.[1]
-
-
Incubation Times and Temperatures: Incorrect incubation times or temperatures can prevent the inhibitor from effectively binding to the enzyme or result in a weak signal.
-
Action: Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure your incubator or plate reader is accurately calibrated. For kinetic assays, ensure you are measuring within the linear range of the reaction.[1]
-
Quantitative Data Summary
For reproducible and accurate results, it is crucial to use reagents at their optimal concentrations. The following table provides a summary of typical concentration ranges and parameters used in plasmin inhibition assays. Note that these are general guidelines, and optimal conditions should be determined for your specific assay system.
| Parameter | Typical Range/Value | Notes |
| Plasmin Concentration | 0.0025 - 0.010 units/mL | Titration is recommended to find the optimal concentration for your specific substrate and assay conditions. |
| Substrate Concentration | Varies by substrate type | Should be at or near the Michaelis constant (Km) for accurate kinetics. |
| Positive Control (Aprotinin) | ~1 µM | A common broad-spectrum serine protease inhibitor.[2] |
| Solvent (e.g., DMSO) Conc. | < 1% (v/v) | High concentrations can inhibit enzyme activity or cause compound precipitation.[1] |
| Incubation Temperature | 37°C | Optimal for enzymatic activity.[2][4] |
| Pre-incubation (Enzyme + Inhibitor) | 10 - 15 minutes | Allows for the inhibitor to bind to the enzyme before adding the substrate.[4] |
| Kinetic Read Time | 10 - 20 minutes | Should be within the linear phase of the reaction.[2][4] |
Experimental Protocols
General Protocol for a Fluorometric Plasmin Inhibition Assay
This protocol provides a general workflow for screening plasmin inhibitors using a fluorometric substrate.
-
Reagent Preparation:
-
Prepare Plasmin Assay Buffer as per the manufacturer's instructions.
-
Dilute the Plasmin enzyme stock to the desired working concentration in Plasmin Dilution Buffer. Keep the diluted enzyme on ice.
-
Prepare a working solution of the fluorogenic plasmin substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and a positive control (e.g., Aprotinin) in the assay buffer.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well microplate. It is recommended to perform all assays in duplicate or triplicate.
-
Sample Wells: Add 10 µL of the test inhibitor dilutions.
-
Enzyme Control (EC) Wells (No Inhibition): Add 10 µL of assay buffer.
-
Inhibitor Control (IC) Wells (Positive Control): Add 10 µL of the positive control inhibitor.
-
Enzyme Addition: Add 40 µL of the diluted Plasmin enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[4]
-
Substrate Addition: Add 50 µL of the Plasmin substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex/Em = 360/450 nm) in kinetic mode at 37°C for 10-20 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Where Rate_EC is the rate of the enzyme control and Rate_Sample is the rate in the presence of the test inhibitor.
-
Visualizations
Plasmin Activation and Inhibition Pathway
Caption: Overview of the plasminogen activation cascade and mechanisms of inhibition.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing the cause of inconsistent assay results.
Logical Relationship for High Background Signal
References
stability of Micropeptin 478A in different buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Micropeptin 478A in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, a cyclic depsipeptide, is susceptible to degradation in aqueous solutions. Its stability is influenced by factors such as pH, temperature, and the composition of the buffer. Like other cyanopeptolins, it can undergo hydrolysis of its peptide and ester bonds, particularly under acidic or alkaline conditions. For optimal stability, it is recommended to store this compound in lyophilized form at -20°C or below and to prepare solutions fresh for each experiment.
Q2: Which buffer conditions are recommended for short-term storage of this compound solutions?
A2: For short-term storage (up to 24 hours), it is advisable to use a slightly acidic to neutral buffer (pH 6-7) and to keep the solution refrigerated (2-8°C). Buffers such as phosphate (B84403) or citrate (B86180) at low molarity are generally suitable. Avoid buffers with primary amines, like Tris, if there is a potential for reaction with the peptide.
Q3: My this compound appears to be losing activity in my assay buffer. What could be the cause?
A3: Loss of activity can be attributed to several factors related to the stability of this compound in your specific assay buffer. Consider the following:
-
pH: Extreme pH values (below 4 or above 8) can accelerate the hydrolysis of the peptide and ester bonds within the this compound structure.
-
Temperature: Elevated temperatures used during your assay can increase the rate of degradation.
-
Buffer Components: Certain buffer components can interact with the peptide. For example, some buffers may contain metal ions that can catalyze oxidation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to aggregation and degradation. It is best to aliquot your stock solution into single-use volumes.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, based on its structure and the behavior of similar cyanopeptolins, the following are potential degradation routes:
-
Hydrolysis: Cleavage of the ester linkage involving the threonine residue and the peptide bonds of the cyclic structure, particularly at the arginine residue, can occur.
-
Oxidation: The arginine residue could be susceptible to oxidation.
-
Deamidation: Although less common in this specific structure, if any asparagine or glutamine residues were present in other micropeptin variants, they would be prone to deamidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound in working solution. | Prepare fresh working solutions from a lyophilized stock for each experiment. Minimize the time the peptide is in solution before use. |
| Loss of peak intensity in HPLC analysis | Adsorption of the peptide to container surfaces or aggregation. | Use low-protein-binding tubes and vials. Consider the addition of a small percentage of organic solvent (e.g., acetonitrile) or a non-ionic surfactant to your sample diluent. |
| Appearance of new peaks in chromatogram | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks correspond to them. Adjust buffer pH and storage conditions to minimize degradation. |
| Precipitation of the peptide in solution | Poor solubility or aggregation at the working concentration and buffer conditions. | Decrease the concentration of the peptide. Test different buffer systems or the addition of solubilizing agents. Ensure the pH of the buffer is not close to the isoelectric point of the peptide. |
Data Presentation
Table 1: Stability of a Representative Cyanopeptolin (Cyanopeptolin 1081) under Various Conditions
| Condition | Duration | Percent Degradation | Reference |
| pH 3 | 3 hours | 32.3% | [1] |
| pH 9 (Boiling) | Not specified | 47% | [1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound (lyophilized powder)
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC or UPLC system with a C18 column and a mass spectrometry (MS) detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC-MS analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC-MS analysis.
-
-
Oxidation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC-MS analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC-MS analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure, dilute both the exposed and control samples with the mobile phase for HPLC-MS analysis.
-
4. HPLC-MS Analysis:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range that includes the parent ion of this compound and its potential degradation products.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control (unstressed) sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Analyze the mass spectra of the degradation products to propose their structures.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
avoiding degradation of Micropeptin 478A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Micropeptin 478A during extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Degradation during extraction: Exposure to high temperatures, extreme pH, or prolonged light exposure can lead to the breakdown of the peptide structure. | - Maintain low temperatures (4°C) throughout the extraction process. - Use a buffered extraction solvent to maintain a neutral pH. - Protect the sample from light by using amber vials or covering glassware with aluminum foil. |
| Inefficient cell lysis: Incomplete disruption of cyanobacterial cells will result in poor release of intracellular micropeptins. | - Employ a combination of mechanical (e.g., sonication, bead beating) and chemical (e.g., solvent) lysis methods. - Optimize sonication parameters (duration, intensity) to ensure thorough cell disruption without excessive heat generation. | |
| Poor solvent selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound. | - Start with a widely used solvent system for micropeptins, such as 75-80% aqueous methanol (B129727). - Consider sequential extractions with solvents of varying polarity to maximize recovery. | |
| Presence of degradation products in final extract | Enzymatic degradation: Endogenous proteases released during cell lysis can degrade the target peptide. | - Work quickly and at low temperatures to minimize enzymatic activity. - Consider the addition of protease inhibitors to the extraction buffer, although compatibility with downstream applications should be verified. |
| Chemical degradation: Hydrolysis of labile bonds can occur, especially under acidic or alkaline conditions. | - Ensure the pH of the extraction solvent is neutral (around 7.0). - Avoid the use of strong acids or bases during the extraction process. | |
| Inconsistent extraction efficiency between samples | Variability in biomass: The physiological state of the cyanobacterial cells can affect the ease of extraction and the intracellular concentration of this compound. | - Standardize the growth and harvesting conditions of the cyanobacterial culture. - Ensure consistent and thorough homogenization of the biomass before extraction. |
| Incomplete solvent evaporation: Residual water in the final extract can promote degradation during storage. | - Ensure complete removal of the extraction solvent under vacuum. - Lyophilize the final extract for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of degradation for micropeptins and related cyanopeptides are exposure to harsh environmental conditions such as high temperatures, extreme pH levels, and prolonged exposure to light. Enzymatic activity from proteases released during cell lysis can also contribute significantly to degradation.
Q2: What is the recommended solvent system for extracting this compound?
A2: While a specific protocol for this compound is not defined, a common and effective solvent system for a broad range of micropeptins is 75-80% aqueous methanol.[1][2] The addition of water helps to penetrate the cells and solubilize the peptides, while the methanol disrupts cell membranes and precipitates proteins.
Q3: How can I minimize enzymatic degradation during the extraction process?
A3: To minimize enzymatic degradation, it is crucial to work at low temperatures (e.g., on ice or at 4°C) to reduce enzyme activity. Processing the sample quickly after cell lysis is also essential. The addition of a broad-spectrum protease inhibitor cocktail to the extraction buffer can be considered, but its compatibility with your downstream analytical methods should be confirmed.
Q4: What are the optimal storage conditions for this compound extracts?
A4: For short-term storage, extracts should be kept at -20°C in the dark. For long-term stability, it is recommended to lyophilize (freeze-dry) the extract and store it at -80°C. This minimizes the potential for hydrolysis and other degradation reactions.
Q5: Can sonication cause degradation of this compound?
A5: While sonication is an effective method for cell lysis, prolonged or high-intensity sonication can generate heat, which can lead to thermal degradation. It is important to perform sonication in pulses and to keep the sample cooled in an ice bath throughout the process.
Quantitative Data Summary
The following table summarizes the stability of various cyanopeptides under different conditions. This data can be used as a proxy to infer the potential stability of this compound.
| Compound Class | Condition | Observation | Reference |
| Anabaenopeptins | 20°C in tap water | Substantial decrease | [3] |
| Anabaenopeptins | Frozen (-20°C) | Recovery within 80-120% | [3] |
| Microcystins | Frozen (-20°C) for 365 days | 10-20% decrease | [3] |
| Tryptophan-containing Microcystins (e.g., MC-LW) | Frozen (-20°C) for 365 days | 30-50% decrease | [3] |
Experimental Protocols
Protocol: General Extraction of Micropeptins from Cyanobacterial Biomass
-
Harvesting: Centrifuge the cyanobacterial culture to pellet the cells. Discard the supernatant.
-
Lyophilization: Freeze-dry the cell pellet to remove all water. This improves extraction efficiency and long-term storage stability of the biomass.
-
Homogenization: Weigh the lyophilized biomass and grind it into a fine powder using a mortar and pestle.
-
Extraction:
-
Add 10 mL of pre-chilled 80% aqueous methanol per 1 gram of lyophilized biomass.
-
Vortex thoroughly to ensure the powder is fully suspended.
-
-
Cell Lysis:
-
Place the sample in an ice bath.
-
Sonicate the suspension in short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the supernatant using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 30°C.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For cleaner samples, the aqueous extract can be passed through a C18 SPE cartridge to remove salts and other highly polar impurities.
-
Elute the micropeptins from the cartridge with methanol.
-
-
Final Steps:
-
Evaporate the final eluate to dryness.
-
Reconstitute the extract in a suitable solvent for analysis or store the dried extract at -80°C.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited Stability of Microcystins in Oligopeptide Compositions of Microcystis aeruginosa (Cyanobacteria): Implications in the Definition of Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
how to improve the accuracy of IC50 determination for Micropeptin 478A
This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately determining the IC50 value of Micropeptin 478A.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary known target of this compound is the serine protease plasmin. It has been shown to be a potent inhibitor of plasmin with a reported IC50 value of 0.1 µg/mL.[1]
Q2: Does this compound inhibit other common proteases?
A2: Studies have shown that this compound does not significantly inhibit other serine proteases such as trypsin, thrombin, chymotrypsin, and elastase, nor the cysteine protease papain, at concentrations up to 10.0 µg/mL.[1] This suggests a high degree of selectivity for plasmin.
Q3: What is a typical starting concentration range for an IC50 determination experiment with this compound?
A3: Based on the reported potent activity against plasmin, a starting concentration range for an in vitro enzyme inhibition assay could be from 1 nM to 10 µM. It is recommended to perform a wide range-finding experiment first, followed by a more focused set of dilutions around the estimated IC50.
Q4: What are common solvents for dissolving this compound?
A4: While the original isolation mentions using a mixture of water and n-butanol for extraction and aqueous acetonitrile (B52724) for HPLC, for experimental assays, it is common to dissolve micropeptins in a small amount of an organic solvent like DMSO first to create a stock solution. This stock can then be diluted in the appropriate aqueous assay buffer. Always check the final concentration of the organic solvent in your assay to ensure it does not affect enzyme activity or cell viability.
Q5: How can I improve the solubility and stability of this compound in my assay?
A5: The solubility and stability of cyclic peptides like micropeptins can be influenced by pH. For instance, the related peptide nisin shows optimal stability at a pH of 3.0.[2] While the optimal pH for this compound is not explicitly stated, it is advisable to maintain a consistent pH in your assay buffer and store stock solutions at -20°C or -80°C. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental data points. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for kinetic assays. |
| Compound Precipitation | Visually inspect your dilutions for any signs of precipitation. If observed, try a different solvent or a lower concentration range. |
| Variable Enzyme/Substrate Concentration | Prepare fresh enzyme and substrate solutions for each experiment. Ensure thorough mixing before use. |
Issue 2: No Inhibition Observed or Very High IC50 Value
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity of your this compound sample. If possible, confirm its identity and purity using techniques like LC-MS. |
| Incorrect Assay Target | Confirm that you are using plasmin as the target enzyme. This compound is highly selective and may not inhibit other proteases.[1] |
| Degraded Enzyme | Use a fresh batch of plasmin and test its activity with a known inhibitor to ensure it is active. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate concentration (ideally at or below the Km for competitive inhibitors). |
| Insufficient Incubation Time with Inhibitor | For slow-binding inhibitors, a pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Target Enzyme | Reported IC50 |
| Micropeptin 478-A | Plasmin | 0.1 µg/mL |
| Micropeptin 478-B | Plasmin | 0.4 µg/mL |
| Micropeptin 996 | Chymotrypsin | 0.64 µM[3] |
| Micropeptin 982 | Neutrophil Elastase | 0.12 ± 0.002 μM[4] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 µM[5] |
Experimental Protocols
Protocol 1: In Vitro Plasmin Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against plasmin.
-
Materials:
-
Human Plasmin
-
Fluorogenic or chromogenic plasmin substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from your stock solution. Also, prepare a vehicle control (DMSO in assay buffer) and a no-inhibitor control.
-
Add a fixed volume of the diluted compound or control to the wells of the 96-well plate.
-
Add a fixed volume of human plasmin solution to each well and mix gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed volume of the plasmin substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Plasmin Inhibition by this compound.
Experimental Workflow
Caption: Workflow for IC50 Determination of this compound.
Troubleshooting Logic
Caption: Troubleshooting Logic for Inaccurate IC50 Results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in MS Analysis of Micropeptin 478A
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry (MS) analysis of Micropeptin 478A and other cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects refer to the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2] These interferences can affect the accuracy, precision, and sensitivity of quantitative analysis by altering the ionization efficiency of the target analyte, such as this compound, in the MS source.[3][4][5] This phenomenon is a significant challenge, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[4][6]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: this compound, a cyclic heptapeptide, is often analyzed in complex biological (e.g., plasma, tissue) or environmental (e.g., water from algal blooms) matrices.[7][8] These samples contain a high concentration of endogenous compounds like salts, lipids, and proteins that can co-extract and co-elute with the analyte.[2][9] Peptides themselves can be prone to non-specific binding and interactions within the matrix, further complicating analysis. Electrospray ionization (ESI), a common technique for peptide analysis, is particularly susceptible to these interferences.[3]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the same analyte in a neat (pure) solvent standard at the identical concentration.[1][3] The calculation is as follows:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[3]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a loss of signal response for the analyte due to the presence of matrix components.[2][4] It is the more common type of matrix effect and occurs when co-eluting compounds compete with the analyte for ionization, thereby reducing the number of analyte ions that reach the detector.[2] Ion enhancement, an increase in signal response, is less common but can occur when matrix components improve the ionization efficiency of the analyte.[2][4]
Q5: Is a stable isotope-labeled (SIL) internal standard essential for accurate quantification?
A5: While not strictly essential in all cases, using a SIL internal standard is considered the gold standard for compensating for matrix effects.[5][10] A SIL internal standard is chemically identical to the analyte but has a different mass. It will co-elute and experience nearly identical ionization suppression or enhancement as the analyte.[10] By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved even in the presence of significant matrix effects.[10]
Troubleshooting Guide
If you are experiencing poor accuracy, precision, or sensitivity in your this compound analysis, a matrix effect is a likely cause. Follow this guide to diagnose and mitigate the issue.
Step 1: Diagnose the Issue - Quantify the Matrix Effect
Before making significant changes, confirm that a matrix effect is present. Use the experimental protocol below to calculate the percent matrix effect.
Example Data: Matrix Effect Assessment for this compound
| Sample Type | Description | Mean Peak Area (n=3) | Calculated Matrix Effect (%) | Observation |
| Set A | This compound in neat solvent (e.g., Methanol (B129727)/Water) | 1,520,000 | N/A | Reference Signal |
| Set B | Blank plasma extract spiked with this compound post-extraction | 615,000 | 40.5% | Severe Ion Suppression |
| Set C | Blank pond water extract spiked with this compound post-extraction | 1,250,000 | 82.2% | Moderate Ion Suppression |
Step 2: Implement Mitigation and Compensation Strategies
Based on the diagnosis, select an appropriate strategy. Improving sample preparation is generally the most effective approach to eliminate interferences.[10][11]
Caption: General troubleshooting workflow for matrix effects.
Strategy A: Optimize Sample Preparation
The goal is to remove matrix components that interfere with ionization. For peptides like this compound, more selective techniques are preferable to simple protein precipitation.
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. Use a combination of reversed-phase and ion-exchange mechanisms for maximum selectivity with peptides. See Protocol 2 for a detailed methodology.
-
Liquid-Liquid Extraction (LLE): A good alternative to SPE. The pH of the aqueous matrix should be adjusted to ensure the analyte is uncharged, maximizing its extraction into the organic solvent.[11] See Protocol 3 for details.
-
Phospholipid Removal: If analyzing plasma or serum, phospholipids (B1166683) are a major source of ion suppression.[9] Use specialized phospholipid removal plates or cartridges during sample preparation.
Caption: Decision workflow for sample preparation selection.
Strategy B: Refine Chromatographic Conditions
Adjust your LC method to achieve better separation between this compound and interfering matrix components.[10]
-
Gradient Optimization: Lengthen the gradient or make it shallower around the elution time of your analyte to resolve it from co-eluting peaks.
-
Column Chemistry: Try a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Strategy C: Implement Compensation Methods
If matrix effects cannot be eliminated, they can be compensated for.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample.[10] This ensures that the standards and samples experience the same degree of matrix effect, improving accuracy.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method. Synthesize or purchase a SIL version of this compound to add to all samples, standards, and QCs before extraction. Quantification is based on the peak area ratio of the analyte to the SIL-IS.[10]
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Set A (Neat Solution): Spike a known concentration of this compound (e.g., 50 ng/mL) into your initial mobile phase solvent.
-
Prepare Set B (Post-Extraction Spike):
-
Take a blank matrix sample (e.g., control plasma, clean water) and perform your entire extraction procedure.
-
To the final, clean extract, add the same concentration of this compound as in Set A.
-
-
Analysis: Inject and analyze at least three replicates of both Set A and Set B using your LC-MS/MS method.
-
Calculation: Calculate the mean peak area for each set. Use the formula provided in FAQ Q3 to determine the percent matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol for a mixed-mode cation exchange cartridge and should be optimized for your specific application.
-
Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water to precipitate proteins and release any bound peptide. Vortex and centrifuge at high speed for 10 minutes.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and non-polar interferences.
-
-
Elution: Elute the this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase for LC-MS analysis. Using a µElution plate format can help skip evaporation and reduce non-specific binding.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Water Samples
-
pH Adjustment: Take 5 mL of the water sample. Adjust the pH to be approximately 2 units away from the pKa of this compound to ensure it is in a neutral, uncharged state.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a new tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of mobile phase for analysis.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for High-Throughput Screening of Micropeptins
Welcome to the technical support center for high-throughput screening (HTS) of micropeptins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful screening campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during the high-throughput screening of micropeptin libraries.
Issue 1: High Rate of False Positives
A high false-positive rate can obscure true hits and lead to wasted resources in downstream validation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Interference with Assay Signal | Fluorescent micropeptins or library compounds interfering with fluorescence-based assays. | 1. Run a control plate with the compound library in the absence of the target enzyme or cells to identify compounds that are autofluorescent. 2. Utilize a label-free detection method, such as high-throughput mass spectrometry (HTMS), for hit confirmation. HTMS directly measures the mass of the substrate and product, reducing interference from fluorescent compounds.[1] |
| Non-specific Inhibition | Micropeptins forming aggregates that non-specifically inhibit the target. | 1. Include a counter-screen with a structurally unrelated enzyme to identify non-specific inhibitors. 2. Perform concentration-response curves for all initial hits. True inhibitors will typically show a sigmoidal dose-response relationship. |
| Assay Artifacts | Compounds reacting with assay reagents or precipitating in the assay buffer. | 1. Visually inspect assay plates for precipitation. 2. Test for compound reactivity with assay components in a cell-free or enzyme-free system. |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Reagent Concentrations | Enzyme or substrate concentrations are not optimized for the assay. | 1. Determine the Michaelis constant (K_m) for the substrate to establish the optimal substrate concentration for inhibition assays.[2] 2. Titrate the enzyme concentration to find the optimal level that produces a robust signal without being wasteful. |
| Substrate Degradation | The substrate is unstable under assay conditions. | 1. Prepare fresh substrate for each experiment. 2. Test for non-enzymatic degradation by incubating the substrate in the assay buffer without the enzyme and monitoring the signal over time.[3] |
| High Background Signal | Autofluorescence of assay components or light leakage in the plate reader. | 1. Use black, opaque microplates to minimize background fluorescence.[3] 2. Ensure the plate reader's optical system is clean and properly aligned. |
Issue 3: Inconsistent Results and Poor Reproducibility
Variability between plates or runs can undermine the reliability of screening data.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Pipetting Technique | Inaccurate or inconsistent liquid handling. | 1. Ensure all pipettes are properly calibrated. 2. Use automated liquid handlers for improved precision and consistency. |
| Edge Effects | Evaporation from wells at the edge of the microplate. | 1. Use plates with lids to minimize evaporation. 2. Consider leaving the outer wells empty or filling them with buffer. |
| Library Plate Quality | Degradation or precipitation of compounds in the library plates. | 1. Visually inspect library plates for precipitation before use. 2. Perform regular quality control checks on the compound library, including analytical characterization of a subset of compounds. |
Frequently Asked Questions (FAQs)
General HTS Questions
-
Q1: What are the critical quality control parameters for a micropeptin HTS campaign?
-
A1: Key quality control parameters include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV). A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4] The S/B ratio should be high enough to provide a sufficient dynamic range for the assay. The %CV for controls should be low, typically below 15%, to ensure reproducibility.
-
-
Q2: How should I prepare my micropeptin library for screening?
-
A2: Micropeptin libraries are often dissolved in 100% DMSO to create a high-concentration stock. For screening, these stocks are typically diluted in an appropriate assay buffer. It is crucial to ensure that the final DMSO concentration in the assay is low (usually <1%) to avoid solvent effects on the biological target. Solubility of the micropeptins in the final assay buffer should be confirmed visually and, if necessary, with analytical techniques.
-
Assay-Specific Questions
-
Q3: My micropeptin hits from a biochemical screen are not active in a cell-based assay. What could be the reason?
-
A3: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:
-
Poor cell permeability: The micropeptin may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux pumps: The compound may be actively transported out of the cells.
-
Metabolism: The micropeptin could be metabolized by the cells into an inactive form.
-
Cytotoxicity: The compound may be toxic to the cells at the tested concentrations, leading to a general shutdown of cellular processes.
-
-
-
Q4: I am observing interference in my cell viability assay (e.g., MTT). How can I troubleshoot this?
-
A4: Some compounds can directly reduce the tetrazolium salts used in assays like MTT, leading to a false-positive signal for cell viability.[5][6] To troubleshoot this:
-
Run a cell-free control where the compounds are incubated with the assay reagents to check for direct chemical reduction.
-
Consider using an alternative viability assay that relies on a different mechanism, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[1]
-
-
Data Analysis and Hit Confirmation
-
Q5: What is the recommended workflow for confirming hits from a primary micropeptin screen?
-
A5: A typical hit confirmation workflow involves several stages:
-
Re-testing: Confirm the activity of the primary hits in the same assay.
-
Dose-response analysis: Generate concentration-response curves to determine the potency (e.g., IC50) of the confirmed hits.
-
Orthogonal assays: Validate the hits in a different assay format to rule out technology-specific artifacts.
-
LC-MS/MS analysis: Use liquid chromatography-tandem mass spectrometry to confirm the identity and purity of the active compounds.
-
Target deconvolution: For phenotypic screens, further experiments are needed to identify the molecular target of the active micropeptins.
-
-
Experimental Protocols
Protocol 1: High-Throughput Enzymatic Assay for Micropeptin Protease Inhibitors
This protocol outlines a general procedure for screening micropeptin libraries for the inhibition of a protease using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic protease substrate.
-
Dilute the micropeptin library to the desired screening concentration in assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the diluted micropeptin library compounds into the wells of a 384-well black, opaque microplate.
-
Add the protease solution to all wells except for the negative control wells (which receive buffer only).
-
Incubate the plate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Identify hits as compounds that show a significant reduction in enzyme activity.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol describes a method for assessing the cytotoxicity of micropeptin hits using a commercially available ATP-based viability assay (e.g., CellTiter-Glo®).
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells into a 96-well white, opaque microplate at a pre-determined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the micropeptin hits in cell culture medium.
-
Add the diluted compounds to the cells and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the ATP-based viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control (cells treated with DMSO only).
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the IC50 value for each active compound by fitting the data to a dose-response curve.
-
Protocol 3: LC-MS/MS Confirmation of Micropeptin Hits
This protocol provides a general workflow for the confirmation of the identity and purity of micropeptin hits using LC-MS/MS.
-
Sample Preparation:
-
Prepare a solution of the micropeptin hit in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid.
-
-
MS/MS Analysis:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Acquire full scan mass spectra to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern.
-
-
Data Analysis:
Visualizations
Caption: High-throughput screening workflow for micropeptins.
Caption: Troubleshooting decision tree for HTS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Peptide Drug High-Throughput Screening - Creative Peptides [creative-peptides.com]
- 8. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
Validation & Comparative
Validating the Plasmin Inhibitory Activity of Micropeptin 478-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasmin inhibitory activity of Micropeptin 478-A with other known plasmin inhibitors. Detailed experimental protocols and supporting data are presented to facilitate the validation and assessment of this potent cyanobacterial peptide.
Comparative Analysis of Plasmin Inhibitors
Micropeptin 478-A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated significant potential as a highly potent plasmin inhibitor.[1] This section compares its inhibitory activity, represented by the half-maximal inhibitory concentration (IC50), against other well-established and alternative plasmin inhibitors. The data presented below has been compiled from various scientific sources to provide a clear quantitative comparison.
| Inhibitor | Type | Target | IC50 |
| Micropeptin 478-A | Cyclic Peptide (Natural) | Plasmin | 0.1 µg/mL |
| Micropeptin 478-B | Cyclic Peptide (Natural) | Plasmin | 0.4 µg/mL |
| Aprotinin | Polypeptide (Natural) | Serine Proteases (including Plasmin) | 0.06 - 0.80 µM |
| Tranexamic Acid | Small Molecule (Synthetic) | Plasminogen/Plasmin | ~5 mM (blocks lysine-binding sites) |
| Aminocaproic Acid | Small Molecule (Synthetic) | Plasminogen/Plasmin | - |
| Other Micropeptins | Cyclic Peptides (Natural) | Varies (some inhibit Plasmin) | Varies |
Experimental Protocols for Plasmin Inhibition Assays
The following are detailed methodologies for two common types of in vitro assays used to determine the plasmin inhibitory activity of compounds like Micropeptin 478-A. These protocols are designed to be adaptable and are not reliant on specific commercial kits.
Chromogenic Plasmin Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of plasmin on a specific chromogenic substrate. The cleavage of the substrate by plasmin releases a chromophore (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Test Inhibitor (e.g., Micropeptin 478-A)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Human Plasmin in assay buffer to a final concentration of 1 µg/mL.
-
Dissolve the chromogenic substrate in assay buffer to a final concentration of 1 mM.
-
Prepare a serial dilution of the test inhibitor and positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of the test inhibitor dilution and 20 µL of Human Plasmin solution.
-
Positive Control Wells: Add 20 µL of the positive control inhibitor dilution and 20 µL of Human Plasmin solution.
-
Enzyme Control Wells (No Inhibitor): Add 20 µL of assay buffer and 20 µL of Human Plasmin solution.
-
Blank Wells: Add 40 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 160 µL of the pre-warmed chromogenic substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Fluorometric Plasmin Inhibition Assay
This assay is a highly sensitive method that utilizes a fluorogenic substrate. Cleavage of the substrate by plasmin releases a fluorescent molecule (e.g., AMC, 7-amino-4-methylcoumarin), and the increase in fluorescence is measured.
Materials:
-
Human Plasmin
-
Fluorogenic Plasmin Substrate (e.g., a peptide-AMC substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Test Inhibitor (e.g., Micropeptin 478-A)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~360 nm / ~460 nm for AMC)
Procedure:
-
Prepare Reagents:
-
Dissolve Human Plasmin in assay buffer to a final concentration of 0.1 µg/mL.
-
Dissolve the fluorogenic substrate in assay buffer to a final concentration of 100 µM.
-
Prepare a serial dilution of the test inhibitor and positive control in assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 20 µL of the test inhibitor dilution and 20 µL of Human Plasmin solution.
-
Positive Control Wells: Add 20 µL of the positive control inhibitor dilution and 20 µL of Human Plasmin solution.
-
Enzyme Control Wells (No Inhibitor): Add 20 µL of assay buffer and 20 µL of Human Plasmin solution.
-
Blank Wells: Add 40 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 160 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the process of validating plasmin inhibitory activity, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for determining plasmin inhibitory activity.
Caption: Simplified pathway of plasmin action and inhibition by Micropeptin 478A.
References
A Comparative Analysis of Micropeptin 478A and Other Key Plasmin Inhibitors
This guide provides a detailed comparison of Micropeptin 478A with other significant plasmin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Plasmin and its Inhibition
Plasmin is a critical serine protease in the circulatory system responsible for fibrinolysis, the process of degrading fibrin (B1330869) clots.[1][2] It is formed from its inactive zymogen, plasminogen, through the action of activators like tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[2] While essential for maintaining blood vessel patency, excessive plasmin activity can lead to pathological bleeding conditions known as hyperfibrinolysis.[3] Consequently, inhibitors of plasmin are crucial therapeutic agents for managing bleeding in various clinical settings, including surgery and trauma.[4]
This compound: A Potent Natural Inhibitor
This compound is a potent, naturally occurring plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa.[5][6] It belongs to the class of cyclic depsipeptides, a group of compounds known for their diverse biological activities.[6] Studies have demonstrated that this compound strongly inhibits plasmin, highlighting its potential as a lead compound for the development of new antifibrinolytic drugs.[5]
Comparative Analysis of Inhibitor Potency
The efficacy of a plasmin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The following table summarizes the inhibitory activities of this compound and other selected plasmin inhibitors.
| Inhibitor | Class / Origin | Mechanism of Action | Potency (IC50 / Ki) | Reference(s) |
| This compound | Natural (Cyanobacterial Peptide) | Active Site Directed | IC50: 0.1 µg/mL | [5][6] |
| Micropeptin T2 | Natural (Cyanobacterial Peptide) | Active Site Directed | IC50: 0.1 µg/mL | [7][8] |
| DX-1000 | Engineered Protein (Kunitz-type) | Active Site Directed | Ki: 0.087 nM | [9] |
| Aprotinin | Natural Protein (Bovine) | Active Site Directed | Varies by assay | [3][4] |
| Tranexamic Acid (TXA) | Synthetic (Lysine Analog) | Allosteric (Lysine Binding Site) | IC50: 60 µM (Fibrinolysis) | [3] |
| Pentamidine | Synthetic (Benzamidine Derivative) | Active Site Directed | Ki: < 4 µM | [10] |
| α2-Antiplasmin | Endogenous Protein (Serpin) | Suicide Substrate | Forms irreversible complex | [9] |
Note: Direct comparison of IC50 and Ki values should be made with caution as they can be influenced by assay conditions. The potency of Tranexamic Acid is notably higher in fibrinolysis assays compared to assays using small chromogenic substrates.[3]
Signaling Pathways and Mechanisms of Inhibition
The regulation of fibrinolysis is a tightly controlled process. Plasminogen is activated to plasmin, which then degrades fibrin. This activity is modulated by both endogenous and exogenous inhibitors that act through different mechanisms.
Caption: The plasminogen activation and fibrinolysis pathway, highlighting points of inhibition.
Experimental Protocols: Measuring Plasmin Inhibition
The inhibitory activity of compounds like this compound is determined using in vitro plasmin activity assays. These are commonly available as fluorometric or colorimetric kits.[11][12]
Principle of a Fluorometric Plasmin Activity Assay
This assay measures the ability of plasmin to cleave a synthetic, fluorogenic substrate.[1] When cleaved, the substrate releases a fluorophore, and the resulting increase in fluorescence is directly proportional to plasmin activity. An inhibitor will reduce the rate of this fluorescence increase.
General Experimental Workflow
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from the provided concentrate.
-
Reconstitute and dilute the plasmin enzyme standard to create a standard curve.
-
Prepare a working solution of the fluorogenic plasmin substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the diluted plasmin enzyme to all wells of a 96-well microplate (except for 'no enzyme' controls).
-
Add the various dilutions of the test inhibitor to the sample wells.
-
Add Assay Buffer to the positive control wells (enzyme, no inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the plasmin substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 20-30 minutes) at the appropriate wavelengths (e.g., Ex/Em = 360/450 nm).[1]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (V₀): % Inhibition = (1 - (V_inhibitor / V₀)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A typical experimental workflow for determining the IC50 of a plasmin inhibitor.
Logical Comparison of Inhibitor Classes
Plasmin inhibitors can be broadly categorized based on their origin and chemical nature, which often dictates their mechanism of action and potential for therapeutic development.
Caption: A logical classification of various plasmin inhibitors by origin and type.
Conclusion
This compound stands out as a highly potent natural inhibitor of plasmin, with an efficacy comparable to other micropeptins like T2.[5][7] Its potency appears significantly greater than clinically used small molecules like Tranexamic Acid when compared in amidolytic assays, although it is less potent than engineered protein inhibitors like DX-1000.[3][9] As a natural product, this compound serves as an excellent scaffold for further investigation and development in the search for novel antifibrinolytic agents. Its distinct chemical structure compared to synthetic lysine (B10760008) analogs and large protein inhibitors offers a different avenue for designing drugs with potentially improved specificity and pharmacokinetic profiles. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The plasmin–antiplasmin system: structural and functional aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurogentec.com [eurogentec.com]
- 12. abcam.com [abcam.com]
A Comparative Guide to Plasmin Inhibition: Micropeptin 478A vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent plasmin inhibitors: Micropeptin 478A, a cyanobacterial cyclic peptide, and Aprotinin (B3435010), a well-characterized bovine pancreatic trypsin inhibitor. The following sections objectively evaluate their performance based on available experimental data, outline detailed experimental protocols for assessing plasmin inhibition, and visualize key mechanisms and workflows.
Performance Comparison
This compound and Aprotinin are both highly effective inhibitors of plasmin, a key serine protease in the fibrinolytic system. While direct comparative studies under identical conditions are limited, the available data from independent research allows for a substantive evaluation of their inhibitory potential.
This compound, isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated potent plasmin inhibitory activity.[1] Aprotinin, a polypeptide derived from bovine lung tissue, is a clinically utilized serine protease inhibitor with a well-documented inhibitory effect on plasmin.[2][3][4]
The following table summarizes the key quantitative data for both inhibitors. To facilitate a more direct comparison, all inhibitory values have been converted to nanomolar (nM) concentrations. It is important to note that these values were obtained from different studies and experimental conditions, which may influence the results.
| Parameter | This compound | Aprotinin | Source |
| Molecular Weight (Da) | 976.4 | ~6512 | [1],[4] |
| Inhibitory Potency (IC50) | ~102.4 nM | ~160 nM | [1],[5] |
| Inhibition Constant (Ki) | Not Reported | ~0.4 nM - 2 nM | [2] |
| Mechanism of Action | Likely Serine Protease Inhibitor | Competitive Serine Protease Inhibitor | [1],[4] |
Note on Data Interpretation: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki (inhibition constant) is an intrinsic measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a higher affinity. The provided IC50 and Ki values for aprotinin were determined in different assays (fibrinolysis inhibition vs. solution-based plasmin inhibition), which accounts for the variation.[2][5]
Mechanism of Plasmin Inhibition
Both this compound and Aprotinin function by inhibiting the catalytic activity of plasmin, thereby preventing the breakdown of fibrin (B1330869) clots. Aprotinin is known to be a competitive inhibitor, binding to the active site of plasmin.[4] The exact mechanism of this compound is presumed to be similar, targeting the serine protease activity of plasmin.
References
- 1. endotell.ch [endotell.ch]
- 2. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
Comparative Analysis of Micropeptin 478A and its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Micropeptin 478A and its analogs, focusing on their structure-activity relationships as potent protease inhibitors. The information presented herein is supported by experimental data to facilitate research and drug development efforts in this area.
Introduction to Micropeptins
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria, notably from the genus Microcystis. These natural products have garnered significant interest due to their diverse biological activities, particularly their potent inhibition of serine proteases. A key structural feature of most micropeptins is the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which plays a crucial role in their interaction with target enzymes. The structural diversity within the micropeptin family, arising from variations in amino acid composition and side chains, leads to a range of inhibitory potencies and selectivities against proteases such as plasmin, trypsin, and chymotrypsin (B1334515).
Structure of this compound
This compound is a cyclic depsipeptide with the chemical formula C40H61ClN9O15S. Its structure was elucidated through 2D NMR data and chemical degradation. A notable feature of this compound is the presence of a chlorine atom.
Comparative Biological Activity
The primary biological activity of this compound and its analogs is the inhibition of serine proteases. The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of this compound and a selection of its analogs against plasmin, trypsin, and chymotrypsin.
Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Serine Proteases
| Compound | Target Enzyme | IC50 |
| This compound | Plasmin | 0.1 µg/mL[1] |
| Micropeptin 478B | Plasmin | 0.4 µg/mL[1] |
| Micropeptin 996 | Chymotrypsin | 0.64 µM[2] |
| Micropeptin T2 | Plasmin | 0.1 µg/mL[2] |
| Micropeptin T1 | Plasmin | > 100 µg/mL[2] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 µM[3] |
| Aeruginosin TR642 | Trypsin | 3.80 µM[3] |
| Symplocamide A | Chymotrypsin | 0.38 ± 0.08 µM[4] |
| Symplocamide A | Trypsin | 80.2 ± 0.7 µM[4] |
| Arginine-containing CPs | Trypsin | 0.24–0.26 µM[5] |
| Tyrosine-containing CPs | Chymotrypsin | 0.26 µM[5] |
Structure-Activity Relationship Insights:
The data reveals key structural determinants for the inhibitory activity and selectivity of micropeptins:
-
Amino Acid at the P1 Position: The amino acid residue adjacent to the Ahp moiety significantly influences protease selectivity. The presence of a basic residue like arginine generally confers potent trypsin inhibitory activity, while a large hydrophobic residue such as tyrosine or phenylalanine is associated with chymotrypsin inhibition.[4][6]
-
Side Chain Modifications: Variations in the side chain can dramatically alter biological activity. For instance, the difference in plasmin inhibition between Micropeptin T1 and T2 is attributed to a substitution in the side chain, where a lysine (B10760008) in T2 confers high potency.[2]
-
Halogenation: The presence of a chlorine atom in this compound is a notable structural feature, although its specific contribution to plasmin inhibition compared to non-halogenated analogs requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key protease inhibition assays.
Plasmin Inhibition Assay (Chromogenic Substrate Method)
This protocol is based on the principle of measuring the cleavage of a chromogenic substrate by plasmin.
Materials:
-
Human Plasmin
-
Plasmin-specific chromogenic substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Micropeptin inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human plasmin in Tris-HCl buffer.
-
In a 96-well microplate, add a defined volume of the plasmin solution to each well.
-
Add varying concentrations of the micropeptin inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Trypsin and Chymotrypsin Inhibition Assays
These assays follow a similar principle to the plasmin inhibition assay, utilizing specific chromogenic substrates for each enzyme.
Materials:
-
Bovine pancreatic trypsin or chymotrypsin
-
Trypsin substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Chymotrypsin substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2 for trypsin; pH 7.8 for chymotrypsin)
-
Micropeptin inhibitor
-
96-well microplate
-
Microplate reader
Procedure: The procedure is analogous to the plasmin inhibition assay, with the following modifications:
-
Use the appropriate enzyme and its specific chromogenic substrate.
-
Adjust the buffer pH to the optimal range for each enzyme's activity.
Potential Signaling Pathway Modulation: Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of micropeptins.[1][7] This activity is often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in the inflammatory response.
The inhibitory effect of certain natural compounds on this pathway often involves the prevention of IκBα phosphorylation and degradation. While the precise molecular mechanism for micropeptins is still under investigation, their established anti-inflammatory effects suggest a potential role in downregulating this pathway.
Caption: Proposed mechanism of anti-inflammatory action of micropeptins via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound or its analogs against a serine protease.
Caption: A generalized workflow for determining the IC50 value of a micropeptin against a serine protease.
References
- 1. researchgate.net [researchgate.net]
- 2. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
Micropeptin 478A: A Potent and Specific Inhibitor of Plasmin
For researchers, scientists, and drug development professionals, the identification of highly specific enzyme inhibitors is paramount. This guide provides a comparative analysis of Micropeptin 478A, a cyclic depsipeptide, and its specificity for the serine protease plasmin, a key enzyme in the fibrinolytic system. This analysis is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in research and development decisions.
This compound, isolated from the cyanobacterium Microcystis aeruginosa, has demonstrated potent and specific inhibition of plasmin.[1] This guide compares its inhibitory activity with other well-known plasmin inhibitors, offering a clear perspective on its potential as a research tool or therapeutic lead.
Comparative Analysis of Plasmin Inhibitors
The inhibitory efficacy of various compounds against plasmin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for this compound and other common plasmin inhibitors.
| Inhibitor | Type | IC50 / Ki | Specificity Notes |
| This compound | Cyclic Depsipeptide | 0.1 µg/mL (~0.102 µM) | Did not inhibit trypsin, thrombin, papain, chymotrypsin, and elastase at 10.0 µg/mL.[1] |
| Aprotinin | Polypeptide | Ki = 1 nM | Broad-spectrum serine protease inhibitor.[2] |
| Tranexamic Acid (TXA) | Amino Acid Analog | IC50 ≈ 3.79 mg/L (~24.1 µM) | Inhibits plasminogen activation by binding to lysine (B10760008) binding sites. |
| ε-Aminocaproic Acid (EACA) | Amino Acid Analog | IC50 ≈ 10 µM | A lysine analog that inhibits fibrinolysis.[1] |
Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight of 975.38 g/mol .
Experimental Protocol: Fluorometric Plasmin Inhibitor Screening Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against plasmin using a fluorometric approach. This method is based on the cleavage of a synthetic substrate by plasmin, which releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 360/450 nm)
-
Human Plasmin (Enzyme)
-
Fluorogenic Plasmin Substrate (e.g., AMC-based peptide)
-
Assay Buffer
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
Solvent for dissolving the test inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations for testing.
-
Prepare a working solution of Human Plasmin in Assay Buffer.
-
Prepare a working solution of the Fluorogenic Plasmin Substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of Assay Buffer to the enzyme control wells (no inhibitor).
-
Add 10 µL of the positive control inhibitor to the positive control wells.
-
Add 10 µL of the solvent used for the test inhibitor to the solvent control wells.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the Human Plasmin working solution to all wells except the blank wells.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the Fluorogenic Plasmin Substrate working solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. Record readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Experimental Workflow
The following diagram illustrates the key steps in the fluorometric plasmin inhibitor screening assay.
Caption: Workflow for Fluorometric Plasmin Inhibitor Screening.
Signaling Pathway of Fibrinolysis Inhibition
The primary mechanism by which this compound and other direct plasmin inhibitors function is by binding to the active site of plasmin, thereby preventing it from cleaving its substrate, fibrin. This interruption of the fibrinolytic cascade is depicted in the following diagram.
Caption: Inhibition of Fibrinolysis by this compound.
Conclusion
The data presented in this guide highlight the high potency and specificity of this compound as a plasmin inhibitor. Its sub-micromolar inhibitory concentration and lack of cross-reactivity with other tested proteases make it a valuable tool for studying the fibrinolytic system and a promising candidate for further investigation in therapeutic applications where targeted plasmin inhibition is desired. The provided experimental protocol and diagrams offer a practical framework for researchers to independently verify these findings and explore the potential of this compound in their own studies.
References
A Comparative Analysis of Micropeptins from Diverse Microcystis Strains: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of micropeptins, a class of cyclic depsipeptides produced by various strains of the cyanobacterium Microcystis. As potent protease inhibitors, micropeptins are of significant interest to researchers in drug discovery and development. This document provides a comprehensive overview of their structural diversity, comparative bioactivity, and the experimental protocols for their analysis, tailored for researchers, scientists, and drug development professionals.
Structural and Functional Diversity of Micropeptins
Micropeptins are non-ribosomally synthesized peptides characterized by a conserved cyclic core and a variable side chain.[1][2] This structural variability, arising from the incorporation of different amino acid residues, leads to a wide array of micropeptin analogs, with over 150 distinct structures identified.[1] The specific amino acid composition significantly influences the bioactivity of these compounds, particularly their inhibitory effects on serine proteases like trypsin and chymotrypsin (B1334515).[1][2][3]
The core structure of most micropeptins is a six-amino-acid ring that includes the unique 3-amino-6-hydroxypiperidinone (Ahp) moiety.[1][4] The selectivity of micropeptins towards different proteases is largely determined by the amino acid linked to the N-terminus of the Ahp unit.[1] The presence of lipophilic amino acids in this position generally confers selectivity for chymotrypsin inhibition, while basic amino acids lead to trypsin inhibition.[1]
Comparative Bioactivity: Protease Inhibition
The primary biological activity of micropeptins is the inhibition of serine proteases. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. Below is a summary of the IC50 values for various micropeptins isolated from different Microcystis sources, highlighting their differential inhibitory activity against trypsin and chymotrypsin.
| Micropeptin | Microcystis Source/Strain | Target Protease | IC50 (µM) | Reference |
| Micropeptin TR1058 | Microcystis sp. (Timurim Reservoir, Israel) | Chymotrypsin | 6.78 | |
| Micropeptin KR1030 | Not Specified | Chymotrypsin | 13.9 | [1] |
| Elastase | 28.0 | [1] | ||
| Micropeptins HU1069, HU989, HU1021, HU1041, HU975, HU895A, HU909, HU895B | Microcystis aeruginosa (Water Bloom) | Trypsin | 0.7 - 5.2 | [3] |
| Chymotrypsin | 2.8 - 72.0 | [3] | ||
| Anabaenopeptins from Microcystis | Microcystis aeruginosa | Trypsin | Sub-µM | [2] |
| Micropeptins from Microcystis | Microcystis bloom material (Kibbutz Kfar Blum, Israel) | Chymotrypsin | Sub-µM | [2] |
| Micropeptin 982 (l-allo-Thr) | Microcystis aeruginosa dominated bloom | Neutrophil Elastase | 0.12 | |
| Micropeptin 996 | Microcystis aeruginosa dominated bloom | Neutrophil Elastase | 0.83 | [5] |
Experimental Protocols
The analysis and characterization of micropeptins involve a series of sophisticated experimental procedures. Below are detailed methodologies for key experiments.
Extraction and Isolation of Micropeptins
A bioassay-guided fractionation approach is commonly employed to isolate micropeptins from Microcystis biomass.[2][3]
-
Extraction: Lyophilized cyanobacterial bloom material is extracted with a polar solvent mixture, such as methanol/water.
-
Fractionation: The crude extract is subjected to reversed-phase open column chromatography (e.g., C18).[2]
-
Purification: Further purification is achieved through size-exclusion chromatography followed by multiple rounds of reversed-phase high-performance liquid chromatography (HPLC).[2] The purity of the isolated compounds is verified using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Structural Elucidation
The chemical structures of novel micropeptins are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[6] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in sequencing the amino acid residues.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.[3][6]
-
Chiral Analysis: The absolute configuration of the amino acid residues is determined by methods such as Marfey's analysis after acid hydrolysis of the peptide.[2][5]
Protease Inhibition Assay
The inhibitory activity of micropeptins against proteases is quantified by measuring the IC50 values.
-
Assay Principle: The assay measures the ability of a micropeptin to inhibit the enzymatic activity of a specific protease (e.g., trypsin, chymotrypsin). This is often done using a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the enzyme.[7]
-
Procedure:
-
The assay is typically performed in a 96-well plate format.[1]
-
A solution of the target protease (e.g., trypsin in Tris buffer) is prepared.[1]
-
The isolated micropeptin is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.[1]
-
The enzyme is incubated with the different concentrations of the micropeptin.
-
The reaction is initiated by adding a chromogenic substrate (e.g., Benzoyl-l-arginine-p-nitroanilide hydrochloride (BAPNA) for trypsin).[1]
-
The absorbance or fluorescence is measured over time using a plate reader.
-
The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the data is fitted to a logistic model to determine the IC50 value.[1]
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: A streamlined workflow for the isolation and analysis of micropeptins.
Caption: Micropeptins act by binding to serine proteases, forming an inactive complex.
Caption: The structural diversity of micropeptins arises from a conserved core and a variable side chain.
References
- 1. mdpi.com [mdpi.com]
- 2. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitors from a water bloom of the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides [mdpi.com]
- 5. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
Unveiling the Potency of Micropeptin 478A: A Comparative Guide to its Serine Protease Inhibition
For Immediate Release
A Deep Dive into the Inhibitory Mechanism of Micropeptin 478A Against Serine Proteases
This guide provides a comprehensive analysis of the validation of this compound's mechanism of inhibition, offering a valuable resource for researchers, scientists, and drug development professionals. Through a detailed comparison with alternative inhibitors, supported by experimental data, this document elucidates the potency and specificity of this naturally derived compound.
This compound, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa, has emerged as a significant inhibitor of serine proteases, a class of enzymes pivotal in various physiological and pathological processes. This guide will delve into the quantitative performance of this compound and its counterparts, present detailed experimental protocols for validation, and visualize the intricate molecular interactions and workflows.
Comparative Inhibitory Performance
The inhibitory efficacy of this compound and a range of other well-established serine protease inhibitors are summarized below. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), offer a clear comparison of their potency against the key serine proteases, chymotrypsin (B1334515) and trypsin.
| Inhibitor | Target Enzyme | IC50 | Ki | Citation |
| Micropeptin 996 | Chymotrypsin | 0.64 µM | - | [1] |
| Micropeptin T-20 | Chymotrypsin | 2.5 nM | - | [2][3][4] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 µM | - | [5] |
| Aprotinin | Chymotrypsin | - | 9 nM | |
| Aprotinin | Trypsin | - | 0.06 pM | |
| AEBSF | Chymotrypsin | ~300 µM | - | |
| AEBSF | Trypsin | < 15 µM (IC50) | - | |
| Leupeptin | Trypsin | - | 35 nM | |
| Leupeptin | Chymotrypsin | No inhibition | - | |
| Cyanopeptolin (Arg-containing) | Trypsin | 0.24–0.26 µM | - | [3] |
| Cyanopeptolin (Tyr-containing) | Chymotrypsin | 0.26 µM | - | [3] |
Understanding the Mechanism of Inhibition
Micropeptins, including this compound, function as competitive inhibitors of serine proteases. They bind to the active site of the enzyme, preventing the substrate from binding and thus halting the catalytic activity. This interaction is a key focus of research for the development of therapeutic agents targeting diseases where serine protease activity is dysregulated.
Experimental Validation Protocols
The validation of serine protease inhibition by compounds like this compound is typically conducted through a series of standardized in vitro assays.
Serine Protease Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a specific serine protease (e.g., chymotrypsin, trypsin).
Materials:
-
Serine protease (e.g., bovine pancreatic trypsin, chymotrypsin)
-
Substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl or phosphate-buffered saline, pH 7.4-8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
In the wells of a 96-well microplate, add a fixed concentration of the serine protease.
-
Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the absorbance (or fluorescence) of the product at a specific wavelength over time using a microplate reader. The rate of product formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Impact on Cellular Signaling Pathways
Serine proteases are not merely digestive enzymes; they also play crucial roles as signaling molecules by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). By cleaving a portion of the receptor's extracellular domain, the protease unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor, thereby initiating intracellular signaling cascades.
Inhibitors like this compound can indirectly modulate these signaling pathways by preventing the initial activation of PARs by serine proteases. This has significant implications for inflammatory processes and other cellular responses mediated by PARs. For instance, some micropeptins have demonstrated anti-neuroinflammatory activity by reducing the production of nitric oxide species (NOS) in microglial cells.
Conclusion
This compound stands out as a potent inhibitor of serine proteases, with a mechanism that has been rigorously validated through established experimental protocols. Its performance, when compared to other inhibitors, highlights its potential for further investigation in therapeutic applications targeting serine protease-mediated pathologies. The ability of this compound to interfere with cellular signaling pathways further underscores its significance as a lead compound in drug discovery. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising natural product.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
assessing the therapeutic potential of Micropeptin 478A compared to existing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Micropeptin 478A, a representative of the micropeptin class of cyanobacterial peptides, against existing drugs. The analysis focuses on key biological activities, including protease inhibition, anti-inflammatory effects, and anticancer potential, supported by available experimental data.
Executive Summary
Micropeptins are a class of cyclic depsipeptides produced by cyanobacteria that have garnered significant interest for their diverse biological activities. This guide uses this compound as a placeholder for the broader class, with specific data drawn from well-characterized analogs such as Micropeptin 996 and Micropeptin T2. The comparative analysis reveals that micropeptins exhibit potent protease inhibition, comparable to or exceeding that of some established drugs. Furthermore, their anti-inflammatory and emerging anticancer properties suggest a promising future for this class of natural products in drug discovery and development.
Comparative Analysis of Biological Activity
The therapeutic potential of micropeptins is primarily attributed to their ability to inhibit various proteases and modulate inflammatory responses. This section compares the in vitro efficacy of specific micropeptins with existing drugs in their respective therapeutic areas.
Protease Inhibition
Protease inhibition is a well-documented activity of micropeptins, with specific members of the class showing high potency against enzymes like chymotrypsin (B1334515) and plasmin.[1][2]
Table 1: Comparative Efficacy of Chymotrypsin Inhibitors
| Compound | Target | IC50/Ki | Source Organism/Drug Class |
| Micropeptin 996 | Chymotrypsin | IC50: 0.64 µM | Microcystis aeruginosa |
| Aprotinin | Chymotrypsin | Ki: 9 nM[1] | Bovine Pancreatic Trypsin Inhibitor |
Table 2: Comparative Efficacy of Plasmin Inhibitors
| Compound | Target | IC50 | Source Organism/Drug Class |
| Micropeptin T2 | Plasmin | IC50: 0.1 µg/mL | Microcystis aeruginosa |
| Tranexamic Acid | Plasmin | IC50: 5 mM[3] | Antifibrinolytic Agent |
| Aprotinin | Plasmin | IC50: 0.16 µM[1] | Bovine Pancreatic Trypsin Inhibitor |
Anti-inflammatory Activity
Micropeptins have demonstrated significant anti-inflammatory effects in cellular models. A key mechanism is the reduction of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[4]
Table 3: Comparative Efficacy of Anti-inflammatory Agents in BV-2 Microglial Cells
| Compound | Bioassay | Effective Concentration | Drug Class |
| Micropeptin Analogs | Inhibition of Nitric Oxide (NO) Production | 50% reduction at 1-10 µM[4] | Natural Product (Cyanopeptide) |
| Indomethacin | Inhibition of Nitric Oxide (NO) Production | Inhibition at 0.1-10 µmol/l[5] | Non-steroidal Anti-inflammatory Drug (NSAID) |
Anticancer Potential
The anticancer potential of micropeptins is an emerging area of research. Their ability to inhibit proteases like urokinase-type plasminogen activator (uPA), which is involved in tumor invasion and metastasis, suggests a promising therapeutic avenue.[3]
Table 4: Comparative Efficacy of uPA Inhibitors for Anticancer Applications
| Compound | Target | IC50 | Drug Class |
| Micropeptins (general) | uPA | - | Natural Product (Cyanopeptide) |
| UK122 | uPA | IC50: 0.2 µM[6][7] | 4-oxazolidinone analog |
| IPR-456 | uPA-uPAR interaction | IC50: 10 µM[8] | Small Molecule Inhibitor |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Chymotrypsin Inhibition Assay
This protocol is adapted from standard enzymatic assays for α-chymotrypsin.[3][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chymotrypsin.
Materials:
-
α-Chymotrypsin (EC 3.4.21.1)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate
-
Trizma-base buffer (80 mM, pH 7.8 at 25°C)
-
Calcium Chloride (CaCl2) solution (2 M)
-
Hydrochloric Acid (HCl) solution (1 mM)
-
Test compound (e.g., Micropeptin 996)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-chymotrypsin in cold 1 mM HCl.
-
Prepare the BTEE substrate solution in methanol and water.
-
Prepare the assay buffer containing Trizma-base and CaCl2.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound to the wells.
-
Add the α-chymotrypsin solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for a specified time.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BTEE substrate solution to all wells.
-
Immediately measure the increase in absorbance at 256 nm every minute for 5-10 minutes. The rate of increase in absorbance is proportional to the chymotrypsin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Plasmin Inhibition Assay
This protocol is based on fluorometric screening kits for plasmin inhibitors.[10]
Objective: To determine the IC50 of a test compound against plasmin.
Materials:
-
Human Plasmin
-
Fluorogenic plasmin substrate (e.g., AMC-based peptide)
-
Plasmin assay buffer
-
Test compound (e.g., Micropeptin T2)
-
Positive control inhibitor (e.g., Aprotinin)
-
96-well white or black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of plasmin in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the plasmin solution to all wells.
-
Add the diluted test compound or positive control to the respective wells.
-
Incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically for 10-20 minutes at 37°C (e.g., Ex/Em = 360/450 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence measurements.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells
This protocol is based on the Griess assay for the detection of nitrite (B80452), a stable product of NO.[6]
Objective: To assess the ability of a test compound to inhibit LPS-induced NO production in BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Micropeptin analogs)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader for absorbance measurement at 540 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture BV-2 cells in DMEM supplemented with FBS and antibiotics.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours. Include untreated and LPS-only controls.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using the sodium nitrite standard.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures provide a clearer understanding of the therapeutic potential and evaluation of this compound.
Proposed Anti-inflammatory Signaling Pathway of Micropeptins
The anti-inflammatory effects of some bioactive peptides are mediated through the inhibition of the NF-κB signaling pathway.[1] It is plausible that micropeptins exert their anti-inflammatory effects by a similar mechanism, reducing the production of pro-inflammatory mediators like nitric oxide.
Caption: Proposed mechanism of Micropeptin's anti-inflammatory action.
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a protease, such as chymotrypsin.
Caption: A typical workflow for a protease inhibition assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their potent and selective protease inhibition, coupled with demonstrated anti-inflammatory activity, positions them as valuable lead compounds for the development of novel drugs. The preliminary evidence for their anticancer effects further warrants investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of micropeptins for specific therapeutic targets.
-
In Vivo Efficacy and Safety: To evaluate the therapeutic potential of these compounds in animal models of disease and assess their toxicological profiles.
-
Mechanism of Action Elucidation: To fully understand the molecular pathways through which micropeptins exert their biological effects.
-
Bioavailability and Drug Delivery: To develop strategies to enhance the pharmacokinetic properties of micropeptins for clinical applications.
By addressing these key areas, the full therapeutic potential of the micropeptin class of compounds can be realized, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 3. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. coachrom.com [coachrom.com]
- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Micropeptin 478A
Core Principles of Micropeptin 478A Disposal
The primary objective when disposing of this compound is to chemically transform it into non-toxic byproducts. This is typically achieved through oxidation or hydrolysis, which disrupts the peptide structure. The choice of method may depend on the concentration of the micropeptin, the volume of waste, and the available laboratory facilities. It is imperative to treat all materials that have come into contact with this compound, including glassware, personal protective equipment (PPE), and contaminated solutions, as hazardous waste until they have been properly decontaminated.
Recommended Disposal Protocols
Given the absence of a specific mandated disposal protocol for this compound, the following methods are recommended based on the known degradation pathways of related cyanopeptides, such as cyanopeptolins and microcystins. Laboratory personnel should always consult their institution's safety officer and local regulations before implementing any disposal procedure.
Method 1: Chemical Oxidation with Sodium Hypochlorite (B82951) (Bleach)
Oxidation via sodium hypochlorite is a common and effective method for inactivating a wide range of biological toxins. Electron-rich amino acid residues within the peptide structure of micropeptins are susceptible to chlorination, which can disrupt their bioactivity.
Experimental Protocol:
-
Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl).
-
For each volume of this compound waste solution, add a sufficient amount of bleach to achieve a final concentration of at least 1% available chlorine.
-
Ensure the pH of the solution is maintained between 6 and 7 to maximize the efficacy of the hypochlorous acid, the primary disinfecting agent. The pH can be adjusted using dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Allow the mixture to react for a minimum of 30 minutes. For higher concentrations of this compound, a longer reaction time (e.g., 2-4 hours) is recommended.
-
After the inactivation period, the solution can be neutralized, if necessary, according to local wastewater regulations before disposal.
Method 2: Acid Hydrolysis
Acid hydrolysis is a robust method used in analytical procedures to break down peptides into their constituent amino acids. This process effectively destroys the structure and bioactivity of this compound.
Experimental Protocol:
-
Carefully add a strong acid, such as hydrochloric acid (HCl), to the this compound waste to achieve a final concentration of 1 Molar (1M).
-
Gently heat the solution to 60-80°C in a well-ventilated fume hood.
-
Maintain the temperature for at least 24 hours to ensure complete hydrolysis of the peptide bonds.
-
After cooling, neutralize the acidic solution with a suitable base, such as sodium hydroxide (NaOH), before disposal in accordance with institutional and local guidelines.
Method 3: Alkaline Hydrolysis
Alkaline hydrolysis is another effective method for breaking down peptide toxins.
Experimental Protocol:
-
Add a strong base, such as sodium hydroxide (NaOH), to the this compound waste to achieve a final concentration of 1 Molar (1M).
-
Stir the solution at room temperature for at least 24 hours. To expedite the process, the solution can be heated to 60-80°C in a fume hood.
-
After the reaction is complete, neutralize the basic solution with an appropriate acid, such as hydrochloric acid (HCl), before disposal.
Quantitative Data for Disposal Parameters
The following table summarizes the key quantitative parameters for the recommended disposal methods. Researchers should adapt these parameters based on the specific concentration and volume of the this compound waste.
| Parameter | Method 1: Chemical Oxidation | Method 2: Acid Hydrolysis | Method 3: Alkaline Hydrolysis |
| Reagent | Sodium Hypochlorite (NaOCl) | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) |
| Final Concentration | ≥ 1% available chlorine | 1 M | 1 M |
| pH | 6 - 7 | < 2 | > 12 |
| Temperature | Room Temperature | 60 - 80°C | Room Temperature or 60 - 80°C |
| Reaction Time | ≥ 30 minutes | ≥ 24 hours | ≥ 24 hours |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Safety Precautions and Final Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling this compound and the reagents used for its disposal.
-
Ventilation: All disposal procedures should be carried out in a well-ventilated laboratory or under a chemical fume hood, especially when working with strong acids, bases, or bleach.
-
Spill Management: In the event of a spill, decontaminate the area using a 10% bleach solution and allow for a contact time of at least 30 minutes before cleaning.
-
Consult Safety Data Sheets (SDS): Before handling any of the chemicals mentioned in these protocols, review their respective SDS for specific safety and handling information.
-
Regulatory Compliance: It is the responsibility of the researcher and their institution to ensure that all disposal practices comply with local, state, and federal regulations.
By adhering to these guidelines, laboratory professionals can effectively and safely manage the disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Micropeptin 478A
Essential protocols for the safe handling, storage, and disposal of Micropeptin 478A, a cyanobacterial peptide, are critical for ensuring laboratory safety and research integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential safety information based on the known biological activities of micropeptins and general best practices for handling hazardous peptides.
Micropeptins, a class of cyclic peptides produced by cyanobacteria, are known for their diverse biological activities, including potent protease inhibition.[1][2][3][4][5] Some variants have demonstrated toxicity to aquatic organisms and have been identified as neurotoxic to zebrafish embryos, underscoring the need for cautious handling.[1][6] Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes, such as during reconstitution of larger quantities. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for all handling procedures. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
| Respiratory Protection | N95 Respirator or higher | Crucial when handling the lyophilized powder to prevent inhalation of fine particles. A fit-tested respirator is essential for anyone working with the solid form.[7] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound from the moment it arrives in the laboratory is essential. The following workflow provides a step-by-step guide for safe handling.
Experimental Protocols: Step-by-Step Guidance
1. Handling Lyophilized Peptide:
-
Acclimatization: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature inside a desiccator.[7] This prevents condensation of atmospheric moisture, which can affect the stability and integrity of the compound.
-
Weighing: Conduct all weighing procedures within a certified chemical fume hood to minimize inhalation risk.[7] Use appropriate respiratory protection (N95 respirator or higher).
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted peptide solution into single-use vials for storage.[8][9]
2. Reconstitution:
-
Use a sterile, high-purity solvent appropriate for your experimental needs.
-
Gently swirl or vortex to dissolve the peptide. Sonication can be used to aid dissolution, but avoid excessive heating.[7]
-
For peptides containing sensitive residues, consider using oxygen-free buffers.[7]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including empty vials, pipette tips, and gloves, should be collected in a designated, labeled hazardous waste container for incineration. |
| Liquid Waste | Aqueous solutions containing this compound should be chemically inactivated. Treat with a final concentration of 10% sodium hypochlorite (B82951) (bleach) for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations. |
| Decontamination | All surfaces and equipment that have come into contact with this compound should be decontaminated with a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water. |
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are imperative when working with any potentially hazardous substance.
References
- 1. mdpi.com [mdpi.com]
- 2. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanopeptolin - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
